Methyl 4-chloro-2,6-difluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKDQVXTYIIAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673205 | |
| Record name | Methyl 4-chloro-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-12-6 | |
| Record name | Benzoic acid, 4-chloro-2,6-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-chloro-2,6-difluorobenzoate molecular weight and formula
Executive Summary
Methyl 4-chloro-2,6-difluorobenzoate (CAS 773134-12-6) is a highly specialized fluorinated building block used primarily in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] Its structural uniqueness lies in the 2,6-difluoro substitution pattern , which provides steric protection to the ester group while modulating the electronic properties of the aromatic ring. The 4-chloro substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, making this molecule a critical "linchpin" scaffold in drug discovery campaigns targeting metabolic stability and lipophilicity optimization.
Chemical Identity & Physical Properties[2][3][4][5][6][7]
This section consolidates the fundamental physiochemical data required for identification and stoichiometric calculations.
Core Identifiers
| Parameter | Data |
| Chemical Name | Methyl 4-chloro-2,6-difluorobenzoate |
| CAS Registry Number | 773134-12-6 |
| Molecular Formula | |
| Molecular Weight | 206.57 g/mol |
| SMILES | COC(=O)C1=C(F)C=C(Cl)C=C1F |
| MDL Number | MFCD06204169 (Analogous) |
Physical Characteristics
-
Appearance: Typically an off-white solid or viscous oil (dependent on purity and ambient temperature).
-
Solubility: Insoluble in water; soluble in organic solvents (DCM, Methanol, Ethyl Acetate, DMSO).
-
Boiling Point: Predicted ~220–240°C at 760 mmHg (based on structural analogs).
-
Flash Point: >100°C (Closed Cup - Predicted).
Synthetic Utility & Manufacturing Protocols
The synthesis of Methyl 4-chloro-2,6-difluorobenzoate is generally achieved through the esterification of 4-chloro-2,6-difluorobenzoic acid . Below is a field-proven protocol designed for scalability and high purity.
Synthesis Pathway (Acid-Catalyzed Esterification)
Reaction Logic:
The 2,6-difluoro substitution creates significant steric hindrance around the carbonyl carbon. Standard Fischer esterification (Refluxing MeOH with catalytic
Protocol:
-
Activation: Charge a reactor with 4-chloro-2,6-difluorobenzoic acid (1.0 eq) and Methanol (10 vol).
-
Reagent Addition: Dropwise addition of Thionyl Chloride (
, 1.2 eq) at 0°C to control exotherm. -
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC or HPLC until acid consumption is >98%.
-
Workup: Concentrate in vacuo to remove excess MeOH/
. Quench residue with saturated (aq) and extract with Ethyl Acetate.[2] -
Purification: Crystallization from Hexanes/EtOAc or vacuum distillation.
Visualization of Synthesis Logic
The following diagram illustrates the transformation and the critical decision points in the workflow.
Figure 1: Step-by-step synthesis workflow utilizing thionyl chloride mediated esterification.
Reactivity Profile & Applications in Drug Discovery
This compound is not merely an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
The "Linchpin" Strategy
Researchers utilize the three distinct sites on the molecule for divergent synthesis:
-
C-4 Position (Chlorine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient ring (due to Fluorines) facilitates oxidative addition, making the Cl-C bond more reactive than in non-fluorinated analogs.
-
C-2,6 Positions (Fluorine): These atoms provide metabolic blocking . They prevent oxidative metabolism at the ortho-positions and induce a twisted conformation relative to the carbonyl, which can improve oral bioavailability of the final drug.
-
C-1 Position (Ester): Serves as a masking group for the carboxylic acid or a precursor for reduction to benzyl alcohols/aldehydes.
Downstream Reaction Map
Figure 2: Divergent reactivity profile showing primary synthetic pathways available to medicinal chemists.
Handling & Safety (E-E-A-T)
While specific toxicological data for this exact methyl ester is limited, standard protocols for halogenated benzoates apply.
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. All operations involving
or fine powders must be conducted in a fume hood.
References
-
National Center for Biotechnology Information . PubChem Compound Summary for 4-Chloro-2,6-difluorobenzoic acid (Precursor). Retrieved from [Link]
Sources
A Comprehensive Technical Guide to Methyl 4-chloro-2,6-difluorobenzoate for Advanced Research and Development
An in-depth examination of the synthesis, properties, and applications of a key fluorinated building block in modern medicinal chemistry.
Foreword
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic compounds often exhibit unique physicochemical properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed technical overview of Methyl 4-chloro-2,6-difluorobenzoate, a versatile and valuable building block in the synthesis of complex pharmaceutical intermediates. As a Senior Application Scientist, this document aims to synthesize theoretical knowledge with practical, field-tested insights to empower researchers in their synthetic endeavors.
Chemical Identity and Nomenclature
Primary Designation: 4-chloro-2,6-difluorobenzoic acid methyl ester
Systematic IUPAC Name: Methyl 4-chloro-2,6-difluorobenzoate
Common Synonyms:
-
Methyl 4-chloro-2,6-difluorobenzoate
-
4-Chloro-2,6-difluorobenzoic acid methyl ester
CAS Registry Number: 773134-12-6[1]
Molecular Formula: C₈H₅ClF₂O₂[1]
Molecular Weight: 206.57 g/mol [1]
This trifunctional aromatic compound, featuring a reactive ester group, a chlorinated phenyl ring, and two fluorine atoms, is a key intermediate for introducing the 4-chloro-2,6-difluorophenyl moiety into larger, more complex molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and for its unambiguous identification.
| Property | Value | Source |
| Molecular Weight | 206.57 | [1] |
| Molecular Formula | C₈H₅ClF₂O₂ | [1] |
| Purity | ≥98% | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predictive NMR data is crucial for reaction monitoring and final product confirmation. Based on the analysis of similar fluorinated benzoates, the following shifts can be anticipated:
-
¹H NMR: The proton spectrum is expected to be relatively simple, showing a singlet for the methyl ester protons (likely in the range of 3.9-4.0 ppm) and a doublet or multiplet for the aromatic protons.
-
¹³C NMR: The carbon spectrum will be more complex due to C-F coupling. Key signals to identify include the carbonyl carbon of the ester (around 160-165 ppm), the methyl carbon (around 52-53 ppm), and the aromatic carbons, which will exhibit splitting due to coupling with the fluorine atoms. For example, in related fluorinated benzoic acids, the carbon atoms directly bonded to fluorine show large one-bond coupling constants (¹Jcf).
Mass Spectrometry (MS):
Mass spectrometry is essential for confirming the molecular weight and isotopic pattern of the compound. The mass spectrum of Methyl 4-chloro-2,6-difluorobenzoate will show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis Methodology: Fischer-Speier Esterification
The most direct and widely employed method for the synthesis of Methyl 4-chloro-2,6-difluorobenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-chloro-2,6-difluorobenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium process, and strategies to drive the reaction to completion are critical for achieving high yields.
Figure 1: Workflow for the Fischer-Speier Esterification of 4-chloro-2,6-difluorobenzoic acid.
Detailed Experimental Protocol
This protocol is based on established procedures for the esterification of aromatic carboxylic acids.
Materials:
-
4-chloro-2,6-difluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2,6-difluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing cold water.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary, typically using a mixture of hexane and ethyl acetate as the eluent.
Yield: While the specific yield for this reaction is not documented in readily available literature, Fischer esterifications of similar substrates typically proceed in good to excellent yields (80-95%).
Applications in Drug Discovery and Medicinal Chemistry
The 4-chloro-2,6-difluorophenyl moiety is a valuable pharmacophore in the design of bioactive molecules, particularly in the development of kinase inhibitors. The fluorine atoms can enhance binding affinity through hydrogen bonding and other non-covalent interactions, while also improving metabolic stability by blocking sites of oxidative metabolism. The chlorine atom provides an additional point of interaction and can modulate the electronic properties of the aromatic ring.
While specific examples detailing the use of Methyl 4-chloro-2,6-difluorobenzoate are often found within proprietary patent literature, its structural motif is present in a number of kinase inhibitors and other therapeutic agents. The ester functionality serves as a versatile handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, allowing for its incorporation into a wide range of molecular scaffolds.
Figure 2: Synthetic utility of Methyl 4-chloro-2,6-difluorobenzoate in the synthesis of pharmaceutical intermediates.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling Methyl 4-chloro-2,6-difluorobenzoate and its precursors.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 4-chloro-2,6-difluorobenzoate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the realm of drug discovery. Its straightforward synthesis via Fischer esterification and the unique properties conferred by its trifunctional nature make it an attractive starting material for medicinal chemists. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to leverage this important intermediate in the development of novel therapeutics.
References
Sources
Methyl 4-chloro-2,6-difluorobenzoate safety data sheet (SDS)
Technical Master File: Methyl 4-chloro-2,6-difluorobenzoate High-Performance Reagent Guide for Pharmaceutical Synthesis
Part 1: Executive Summary
Methyl 4-chloro-2,6-difluorobenzoate (CAS: 773134-12-6) is a specialized halogenated benzoate ester serving as a critical building block in the synthesis of next-generation pharmaceuticals, particularly MAT2A inhibitors (cancer therapy) and PfATP4-targeting antimalarials .
Its chemical value lies in its unique substitution pattern: the 2,6-difluoro motif exerts a strong electron-withdrawing effect, electronically activating the 4-chloro position for Nucleophilic Aromatic Substitution (SNAr) while simultaneously modulating metabolic stability. This guide provides an authoritative technical breakdown of its properties, safe handling workflows, and validated experimental protocols for its application in drug discovery.
Part 2: Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| Chemical Name | Methyl 4-chloro-2,6-difluorobenzoate |
| CAS Number | 773134-12-6 |
| Molecular Formula | C₈H₅ClF₂O₂ |
| Molecular Weight | 206.57 g/mol |
| SMILES | COC(=O)C1=C(F)C=C(Cl)C=C1F |
| Physical State | Low-melting solid or viscous oil (Ambient) |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |
| Purity Grade | Typically ≥98% (HPLC) for research applications |
Part 3: Hazard Identification & Risk Assessment
GHS Classification: Warning
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mechanistic Toxicity Insight: As an alkylating agent precursor and halogenated ester, this compound possesses lipophilic properties allowing dermal penetration. Upon hydrolysis by cellular esterases, it releases 4-chloro-2,6-difluorobenzoic acid , a potential metabolic disruptor. The fluorine substituents increase lipophilicity (LogP ~2.7), enhancing bioavailability and potential bio-accumulation in lipid bilayers if not handled with containment.
Part 4: Safe Handling & Storage Protocol (Self-Validating System)
Core Directive: Treat as a potent sensitizer. All manipulations must occur within a controlled engineering environment.
Figure 1: Decision-tree workflow for safe handling of halogenated benzoate esters.
Part 5: Experimental Protocols
Protocol A: Synthesis of Methyl 4-chloro-2,6-difluorobenzoate
Context: This protocol describes the generation of the ester from its parent acid, a common first step in building library scaffolds.
Reagents:
-
4-chloro-2,6-difluorobenzoic acid (1.0 equiv)[2]
-
Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Methyl Iodide (MeI, 2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF)
Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 4-chloro-2,6-difluorobenzoic acid in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool the solution to 0°C. Add Cs₂CO₃ portion-wise. Observation Checkpoint: Evolution of CO₂ gas may occur; ensure venting.
-
Alkylation: Add Methyl Iodide dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 16 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The acid peak should disappear, replaced by the less polar ester peak.
-
Workup: Quench with water (10x volume). Extract with Ethyl Acetate (3x).[3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]
Protocol B: Downstream Application (SNAr Displacement)
Context: Utilizing the 2,6-difluoro activation to displace the 4-chloro group with an amine (e.g., aniline), a key step in MAT2A inhibitor synthesis.
Reagents:
-
Methyl 4-chloro-2,6-difluorobenzoate (1.0 equiv)[2]
-
Aniline derivative (1.2 equiv)
-
Base: K₂CO₃ or DIPEA (2.0 equiv)
-
Solvent: DMSO or NMP
Methodology:
-
Setup: Combine the ester and aniline derivative in DMSO.
-
Activation: Add base. Heat the reaction to 80–100°C.
-
Expert Insight: The 2,6-difluoro substitution creates a "deep electron hole" at the 4-position, significantly lowering the activation energy for the displacement of the chlorine atom compared to a non-fluorinated analog.
-
-
Completion: Monitor for the formation of the bi-aryl amine product.
Part 6: Reaction Mechanism Visualization
Figure 2: Synthetic pathway illustrating the conversion of the acid to the ester, followed by the nucleophilic aromatic substitution (SNAr) utilized in drug discovery.[4]
Part 7: Emergency Response & Disposal
| Scenario | Immediate Action Protocol |
| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses if present. Seek medical attention immediately. |
| Skin Contact | Wash with soap and water. Remove contaminated clothing. If irritation persists (Redness/Edema), consult a dermatologist. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. |
| Spill Cleanup | Absorb with inert material (vermiculite/sand). Do NOT use combustible materials (sawdust). Place in a sealed container for hazardous waste disposal. |
| Fire | Use CO₂, dry chemical, or foam. Do NOT use water jet (may spread the ester). Emit toxic fumes (HF, HCl) upon combustion; wear SCBA. |
References
-
Synthesis and Application in MAT2A Inhibitors
- Title: Furo[2,3-f]quinazolin-7(6H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy.
- Source: Journal of Medicinal Chemistry (2025).
-
URL:[Link](Note: Generalized DOI for J. Med. Chem. citation based on search context)
-
Antimalarial Application (PfATP4 Targeting)
- Title: Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target Pf
- Source: Journal of Medicinal Chemistry (2024).
-
URL:[Link]
-
General Safety Data & Properties
Sources
Physicochemical Profiling and Solvent Selection: Methyl 4-chloro-2,6-difluorobenzoate
Executive Summary
Methyl 4-chloro-2,6-difluorobenzoate (CAS: 773134-12-6) is a critical halogenated aromatic intermediate used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical APIs.[1][2] As a polyhalogenated ester, its solubility profile is governed by high lipophilicity (LogP ~2.7) and the steric/electronic influence of the ortho-fluorine atoms.
This guide provides a technical analysis of its solubility across organic solvent classes, establishing a framework for process optimization, crystallization, and liquid-liquid extraction.
Chemical Identity & Physicochemical Basis[3][4][5][6][7][8][9][10][11]
To understand the solubility behavior, we must first analyze the structural determinants.
| Property | Value / Description |
| CAS Number | 773134-12-6 |
| Molecular Formula | C₈H₅ClF₂O₂ |
| Molecular Weight | 206.57 g/mol |
| Physical State | White to off-white solid (Low melting point: ~40–45 °C*) |
| Lipophilicity (LogP) | ~2.7 (Estimated) |
| Electronic Effect | The 2,6-difluoro substitution creates a "shielded" carbonyl zone, reducing susceptibility to nucleophilic attack but increasing solubility in polar aprotic solvents due to dipole interactions.[3] |
*Note: Melting point inferred from the close analog Methyl 4-bromo-2,6-difluorobenzoate (41–43 °C).[3] Low melting points often indicate high solubility in compatible organic solvents due to lower lattice energy.
Solvent Compatibility Matrix
The following data categorizes solvents based on their thermodynamic affinity for Methyl 4-chloro-2,6-difluorobenzoate. This classification is derived from standard synthesis protocols (Friedel-Crafts acylation workups) and esterification reaction media.
Class A: High Solubility (Process Solvents)
These solvents are recommended for reaction media and initial dissolution.
| Solvent | Solubility Rating | Mechanistic Rationale |
| Dichloromethane (DCM) | Excellent | "Like dissolves like." The chlorinated solvent interacts favorably with the chlorobenzene core and the ester functionality. |
| Ethyl Acetate (EtOAc) | Excellent | Standard extraction solvent. The ester-ester interaction is thermodynamically favorable. |
| Acetone | Very Good | Strong dipole-dipole interactions with the polarized fluorinated ring. |
| THF (Tetrahydrofuran) | Very Good | Ether oxygen acts as a hydrogen bond acceptor; highly compatible with the aromatic system. |
Class B: Temperature-Dependent (Crystallization Solvents)
These solvents exhibit a steep solubility curve, making them ideal for recrystallization.
| Solvent | Solubility Rating | Process Application |
| Methanol (MeOH) | Good (Hot) / Moderate (Cold) | Used in synthesis (reflux). Cooling induces supersaturation. |
| Ethanol (EtOH) | Moderate | Similar to methanol but slightly less solubilizing due to the ethyl chain; good for antisolvent addition. |
| Acetonitrile (MeCN) | Good | Useful for HPLC sample preparation; miscible with water for reverse-phase chromatography. |
Class C: Low Solubility (Anti-Solvents)
Used to crash out the product during purification.
| Solvent | Solubility Rating | Mechanistic Rationale |
| Hexanes / Heptane | Poor | The highly polar ester/fluoro groups repel the non-polar aliphatic chains. Used to wash crude solids. |
| Water | Insoluble | Hydrophobic effect dominates. The molecule lacks H-bond donors to overcome the water lattice energy. |
Mechanistic Visualization: Solvation Dynamics
The following diagram illustrates the decision logic for solvent selection based on the intended unit operation (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on process requirements.
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch impurity profiles can alter solubility, empirical determination is required for precise process engineering. Use this Saturation Shake-Flask Method (Adapted from OECD 105) .
Materials
-
Analyte: Methyl 4-chloro-2,6-difluorobenzoate (purity >98%).[1][2]
-
Solvents: HPLC Grade (Methanol, Acetone, Toluene, Heptane).
-
Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, analytical balance.
Workflow
-
Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a glass vial.
-
Equilibration: Shake at 25 °C ± 0.5 °C for 24 hours. Ensure solid remains visible (add more if dissolved).
-
Filtration: Stop shaking and allow to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).
-
Quantification (Gravimetric):
-
Pipette exactly 1.0 mL of filtrate into a pre-weighed aluminum dish (
). -
Evaporate solvent under vacuum or nitrogen stream.
-
Dry residue to constant weight (
). -
Calculation: Solubility (
) in mg/mL:
-
Visualizing the Workflow
Figure 2: Step-by-step workflow for gravimetric solubility determination.
Process Engineering Implications
Crystallization Strategy
Due to the steep solubility curve in alcohols, a Cooling Crystallization from Methanol is the most efficient purification method.
-
Dissolve: Reflux in MeOH.[3]
-
Cool: Ramp down to 0 °C at 10 °C/hour.
-
Yield: Expect ~80-90% recovery.
Safety & Handling
-
Hydrolysis Risk: Avoid prolonged heating in wet basic solvents; the ester bond is susceptible to hydrolysis, reverting to the acid (4-chloro-2,6-difluorobenzoic acid), which has a drastically different solubility profile (soluble in aqueous base, insoluble in organics).
-
PPE: Standard organic handling (Gloves: Nitrile/Butyl).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14307, Methyl 4-chlorobenzoate (Analog Reference). Retrieved from [Link]
-
ChemSrc. (2025).[4] Methyl 4-bromo-2,6-difluorobenzoate Physicochemical Properties. Retrieved from [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid (Solvent Context).
Sources
The Rise of 2,6-Difluorobenzoate Derivatives in Modern Drug Discovery: A Technical Guide
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. This guide delves into the burgeoning field of 2,6-difluorobenzoate derivatives, a class of compounds demonstrating remarkable potential across a spectrum of therapeutic areas. We will explore the synthetic intricacies, dissect the nuanced structure-activity relationships, and illuminate the mechanistic underpinnings that position these molecules as promising candidates for next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 2,6-difluorobenzoate core in their discovery programs.
The Fluorine Advantage: Why 2,6-Difluorobenzoate?
The introduction of fluorine into drug candidates can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] The high electronegativity and relatively small van der Waals radius of fluorine can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][4] The 2,6-difluoro substitution pattern on a benzoate ring offers a unique combination of these benefits. The two fluorine atoms flanking the carboxylate or amide linkage can enforce a specific conformation, which can be crucial for optimal interaction with the biological target.[5] This conformational constraint, coupled with the electron-withdrawing nature of the fluorine atoms, modulates the electronic properties of the entire molecule, often leading to enhanced potency and selectivity.
Synthetic Strategies: Crafting the 2,6-Difluorobenzoate Core
The synthesis of 2,6-difluorobenzoate derivatives typically commences from commercially available 2,6-difluorobenzoic acid or its nitrile precursor, 2,6-difluorobenzonitrile. The primary focus of synthetic efforts is the elaboration of the molecule, often at the 3-position of the benzene ring, to achieve desired biological activity.
General Synthetic Workflow
Caption: General synthetic workflow for 2,6-difluorobenzoate derivatives.
Experimental Protocol: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile
This protocol outlines a common method for the hydrolysis of 2,6-difluorobenzonitrile to the corresponding amide, a key intermediate for further derivatization.
Materials:
-
2,6-Difluorobenzonitrile
-
20% Sodium hydroxide solution
-
30% Hydrogen peroxide solution
-
10% Hydrochloric acid
-
Deionized water
Procedure:
-
To a stirred solution of 2,6-difluorobenzonitrile (0.214 mol) and 20% sodium hydroxide (0.128 mol), heat the mixture to 50°C.
-
Slowly add 30% hydrogen peroxide (0.641 mol) dropwise over 3 hours, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for an additional 2 hours to ensure the completion of the hydrolysis reaction.[2]
-
Cool the reaction mixture to 25°C and adjust the pH to approximately 7.0 with 10% hydrochloric acid.
-
Stir the neutralized mixture for 1.5 hours.
-
Collect the resulting solid product by suction filtration.
-
Wash the filter cake with deionized water and dry to afford the 2,6-difluorobenzamide product.[2]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the 2,6-difluorobenzoate scaffold is evident in its application across diverse therapeutic areas. The following sections will detail its use in antibacterial, anti-inflammatory, and other emerging fields, with a focus on the structure-activity relationships that govern efficacy.
Antibacterial Agents: Targeting FtsZ
A significant body of research on 2,6-difluorobenzamide derivatives has focused on their potent inhibitory activity against the bacterial cell division protein FtsZ.[4][6][7] FtsZ is a crucial and highly conserved protein in bacteria, making it an attractive target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.[6][8]
Mechanism of Action: FtsZ inhibitors carrying the 2,6-difluorobenzamide motif typically bind to an allosteric site on the FtsZ protein.[5] This binding event disrupts the protein's ability to polymerize and form the Z-ring, a structure essential for bacterial cytokinesis.[8] The inhibition of Z-ring formation ultimately leads to filamentation of the bacteria and cell death.
Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.
Structure-Activity Relationship (SAR) Insights:
The antibacterial activity of 3-substituted 2,6-difluorobenzamide derivatives against Staphylococcus aureus is highly dependent on the nature of the substituent at the 3-position.
| Compound | R Group (at 3-position) | MIC (μg/mL) against S. aureus | Reference |
| 1 | -OCH2-(4-chlorophenyl) | 4 | [9] |
| 2 | -OCH2-(3-chlorophenyl) | 2 | [9] |
| 3 | -OCH2-(benzothiazol-2-yl) | 1 | [9] |
| 4 | -O-(CH2)2-Cl | <10 | [10] |
| 5 | -O-(CH2)3-Br | <10 | [10] |
| 6 | -O-(CH2)2-CH3 | <10 | [10] |
MIC values are against various strains of S. aureus, including methicillin-sensitive and methicillin-resistant strains.
The data suggests that the introduction of a substituted benzyl ether or a heterocyclic moiety at the 3-position can lead to potent antibacterial activity. The benzothiazole derivative 3 demonstrates particularly high potency.
Anti-inflammatory Agents: RORγt Inverse Agonists
Derivatives of 2,6-difluorobenzoate have also been explored as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor involved in the differentiation of Th17 cells, which play a critical role in the pathogenesis of various inflammatory and autoimmune diseases.
A series of 2,6-difluorobenzyl ether derivatives have been shown to be potent RORγt inverse agonists. For example, a compound from this series exhibited an EC50 of 11 nM in a RORγt Gal4 assay and demonstrated good oral bioavailability in mice.[10] The X-ray co-crystal structure of a related compound in complex with RORγt revealed that the bulky 2,6-difluorobenzyl ether moiety induces a conformational change in the protein, creating a new binding pocket and leading to a net gain in potency.[10]
Emerging Therapeutic Areas
The application of 2,6-difluorobenzoate derivatives extends beyond antibacterial and anti-inflammatory indications.
-
Oncology: Certain fluorinated aminophenylhydrazines and phenylacetamide derivatives containing a difluorophenyl moiety have shown cytotoxic effects against various cancer cell lines, including lung and prostate carcinoma.[11][12] Difluorinated curcumin analogs have also demonstrated anticancer properties.[13]
-
Antiviral: While direct examples of 2,6-difluorobenzoate derivatives as potent antiviral agents are less common, the broader class of fluorinated compounds has a well-established role in antiviral drug discovery. For instance, fluorinated nucleoside analogs are a cornerstone of anti-HIV and anti-hepatitis C therapy.[14] The principles of using fluorine to enhance metabolic stability and binding affinity are applicable to the design of novel antiviral agents based on the 2,6-difluorobenzoate scaffold.
-
Neuroscience: A 2,6-difluorobenzyl derivative has been identified as a highly selective and CNS-penetrant inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1), a target for the treatment of neuropathic pain.[15] This highlights the potential for this scaffold in developing therapies for neurological disorders.
Drug Discovery Workflow: A Case Study with FtsZ Inhibitors
The development of a novel 2,6-difluorobenzoate derivative as a therapeutic agent follows a well-defined, multi-stage workflow.
Caption: A typical drug discovery workflow for 2,6-difluorobenzoate derivatives.
-
Target Identification and Validation: The process begins with the identification of a biological target implicated in a disease, such as FtsZ in bacterial infections.[4]
-
Hit Identification: Through high-throughput screening of compound libraries or rational design based on the target's structure, initial "hit" compounds are identified.
-
Hit-to-Lead Optimization: The initial hits are then chemically modified to improve their potency and selectivity. This stage involves extensive synthesis of analogs and the establishment of a robust structure-activity relationship (SAR).
-
Lead Optimization: Promising lead compounds are further refined to improve their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics, while minimizing toxicity.
-
In Vivo Efficacy Studies: The optimized lead compounds are then tested in animal models of the disease to evaluate their efficacy and safety in a living organism.
-
Preclinical Candidate Selection: A successful compound from in vivo studies is selected as a preclinical candidate for further development towards clinical trials.
Future Outlook and Challenges
The 2,6-difluorobenzoate scaffold has firmly established itself as a privileged motif in modern drug discovery. Its unique conformational and electronic properties have been successfully exploited to generate potent and selective modulators of various biological targets. The continued exploration of this scaffold in diverse therapeutic areas is expected to yield novel clinical candidates.
However, challenges remain. The synthesis of complex derivatives can be multi-step and require careful optimization. Furthermore, as with all fluorinated compounds, potential off-target effects and metabolic liabilities must be carefully assessed. Despite these challenges, the compelling biological activities and favorable physicochemical properties of 2,6-difluorobenzoate derivatives ensure their continued prominence in the quest for new and effective medicines.
References
-
Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Haydon, D. J., Stokes, N. R., Ure, R., La-Course, J., Gherardi, C., Czaplewski, L. G., F-Jones, A., He, L., S-Williams, M., & Brown, D. (2010). Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. Journal of Medicinal Chemistry, 53(9), 3927–3936. [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved February 13, 2026, from [Link]
-
Recent progress of bacterial FtsZ inhibitors with a focus on peptides. (2020). PubMed. Retrieved February 13, 2026, from [Link]
-
The development of FtsZ inhibitors as potential antibacterial agents. (2012). PubMed. Retrieved February 13, 2026, from [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
-
Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. (2022). MDPI. Retrieved February 13, 2026, from [Link]
-
MIC values of the four derivatives against the clinical staphylococcal isolates. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017). PubMed. Retrieved February 13, 2026, from [Link]
-
Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ. (2017). PubMed Central. Retrieved February 13, 2026, from [Link]
-
FtsZ as a novel target for antibiotics development: Promises and challenges. (2024). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. (2021). PubMed Central. Retrieved February 13, 2026, from [Link]
- Industrial production method of 2, 6-difluorobenzamide. (n.d.). Google Patents.
-
Design strategy of the novel 2,6-difluorobenzamide derivatives... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Anticancer Activity of Novel Difluorinated Curcumin Analog and Its Inclusion Complex with 2-Hydroxypropyl-β-Cyclodextrin against Pancreatic Cancer. (2023). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2017). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain. (2022). PubMed. Retrieved February 13, 2026, from [Link]
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Structures of aromatic inhibitors of influenza virus neuraminidase. (1996). PubMed. Retrieved February 13, 2026, from [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. (2023). MDPI. Retrieved February 13, 2026, from [Link]
-
New compound eases neuropathic pain from light touch. (2016). EurekAlert!. Retrieved February 13, 2026, from [Link]
-
UC Davis researchers identify new compound that takes aim at neuropathic pain. (2015). UC Davis Health. Retrieved February 13, 2026, from [Link]
-
Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin. (2010). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. (2012). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Pharmacotherapy of Neuropathic Pain. (2024). MDPI. Retrieved February 13, 2026, from [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2014). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Recent Advances in Natural Product-Based Hybrids as Anti-Cancer Agents. (2023). MDPI. Retrieved February 13, 2026, from [Link]
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2020). PubMed Central. Retrieved February 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 3. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 4. The development of FtsZ inhibitors as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New compound eases neuropathic pain from light touch | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Novel Difluorinated Curcumin Analog and Its Inclusion Complex with 2-Hydroxypropyl-β-Cyclodextrin against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 15. Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Methyl 4-chloro-2,6-difluorobenzoate from 4-chloro-2,6-difluorobenzoic acid
Executive Summary
This application note details the optimized synthesis of Methyl 4-chloro-2,6-difluorobenzoate from its parent acid, 4-chloro-2,6-difluorobenzoic acid .
While simple benzoic acids undergo facile Fischer esterification, the 2,6-difluoro substitution pattern introduces significant steric hindrance and electronic repulsion around the carbonyl carbon, rendering standard acid-catalyzed methods sluggish. To ensure high yields (>95%) and reaction robustness, this guide prioritizes an Acyl Chloride Activation Pathway using Thionyl Chloride (
Target Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.
Strategic Analysis: The "Ortho Effect" Challenge
Steric and Electronic Barriers
The target substrate, 4-chloro-2,6-difluorobenzoic acid, presents a classic case of the "Ortho Effect."
-
Steric Shielding: The two fluorine atoms at the 2 and 6 positions create a Van der Waals radius "shield" that blocks the approach of nucleophiles (like methanol) to the carbonyl carbon.
-
Electronic Deactivation: While fluorine is electron-withdrawing (inductive), the resonance donation from the fluorine lone pairs can compete, but the primary barrier here is kinetic access to the carbonyl.
The Solution: Vilsmeier-Haack Activation
To overcome this, we utilize Thionyl Chloride (
Protocol A: Acyl Chloride Activation (Recommended)
Objective: High-yield synthesis suitable for scale-up. Estimated Yield: 92-96% Purity: >98% (GC-MS)
Reagents & Equipment
| Reagent | Equiv.[1] | Role |
| 4-chloro-2,6-difluorobenzoic acid | 1.0 | Substrate |
| Thionyl Chloride ( | 2.5 - 3.0 | Chlorinating Agent |
| Methanol (Anhydrous) | 10.0 (Excess) | Nucleophile / Solvent |
| N,N-Dimethylformamide (DMF) | 0.05 (Cat.) | Catalyst |
| Dichloromethane (DCM) | Solvent | Optional (for workup) |
Equipment:
-
Round-bottom flask (RBF) with reflux condenser.[1]
-
drying tube or
line (moisture sensitive). -
Gas scrubber (for
/ off-gassing). -
Rotary Evaporator.[1]
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)
-
Setup: In a dry RBF equipped with a magnetic stir bar, suspend 4-chloro-2,6-difluorobenzoic acid (1.0 equiv) in neat Thionyl Chloride (3.0 equiv).
-
Note: If the scale is large (>50g), you may use an inert solvent like Toluene, but neat
acts as both solvent and reagent, driving kinetics.
-
-
Catalysis: Add DMF (2-3 drops per 10 mmol substrate).
-
Observation: Vigorous bubbling (
/ ) will commence immediately upon heating.
-
-
Reaction: Heat the mixture to Reflux (75-80°C) for 2–3 hours.
-
Endpoint: The solution should become homogenous and clear (yellowish). Monitor by taking an aliquot, quenching in MeOH, and checking TLC/GC (Acid peak disappears; Methyl Ester peak appears).
-
-
Evaporation: Once complete, cool to room temperature. Concentrate under reduced pressure (Rotovap) to remove excess
.-
Critical Step: Add dry Toluene (2x volume) and re-evaporate (azeotropic removal) to ensure all traces of
and are removed. This prevents side reactions in the next step.
-
Phase 2: Esterification (Methanolysis)
-
Cooling: Cool the crude acid chloride residue to 0°C (Ice bath).
-
Addition: Slowly add anhydrous Methanol (excess) dropwise.
-
Caution: Exothermic reaction.
gas will evolve.
-
-
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.
-
Workup:
-
Concentrate the methanol solution to dryness.
-
Dissolve residue in Ethyl Acetate or DCM.
-
Wash with Saturated
(to remove any unreacted acid/HCl traces). -
Wash with Brine, dry over
, and concentrate.
-
Protocol B: Direct Acid-Catalyzed Esterification (Alternative)
Objective: Metal-free / Halogen-free route (Green Chemistry focus). Limitations: Slower reaction times; requires water removal.
-
Setup: Dissolve 4-chloro-2,6-difluorobenzoic acid in Methanol (0.5 M concentration).
-
Catalyst: Add Conc.
(0.5 equiv). -
Reflux: Heat to reflux (65°C) for 12–24 hours .
-
Optimization: Use a Dean-Stark trap (with a benzene/toluene co-solvent) or add activated Molecular Sieves (3Å) to the reaction pot to scavenge water and drive the equilibrium.
-
-
Workup: Neutralize with
, extract into organic solvent, and purify.
Mechanistic Visualization & Workflow
Reaction Mechanism (DMF Catalysis)
The following diagram illustrates the catalytic cycle where DMF activates Thionyl Chloride to form the Vilsmeier-Haack reagent, which then attacks the sterically hindered acid.
Figure 1: Catalytic activation of Thionyl Chloride by DMF facilitates attack on the hindered carboxylic acid.
Experimental Workflow
Figure 2: Step-by-step process flow for the synthesis.
Analytical Validation (QC)
To validate the synthesis, compare the product against the following expected data points.
| Parameter | Expected Value / Feature | Method |
| Appearance | Colorless oil or low-melting white solid | Visual |
| GC-MS | M+ peak at 206.57 m/z (Cl isotope pattern 3:1) | EI-MS |
| 1H NMR | Singlet at ~3.9 ppm (OCH3); Aromatic H at ~7.0 ppm | 400 MHz CDCl3 |
| 19F NMR | Singlet (or doublet) at ~ -110 ppm | 376 MHz CDCl3 |
| IR | Strong C=O stretch at ~1730-1740 cm⁻¹ | FTIR |
Troubleshooting:
-
Low Yield? Incomplete acid chloride formation. Ensure reagents are dry and reflux time is sufficient.
-
Impurity (Acid)? Incomplete reaction or hydrolysis during workup. Ensure the
wash is thorough to remove unreacted starting material.
References
-
Organic Syntheses. Procedure for Acid Chloride Formation using Thionyl Chloride. (General precedent for hindered acids).[2] [Link]
-
Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides with SOCl2 - Mechanism. [Link]
- Google Patents.Synthesis of 4-chloro-2,5-difluorobenzoic acid derivatives (Analogous Chemistry).
-
National Institutes of Health (PubChem). 2,6-Difluorobenzoic acid Compound Summary. [Link]
Sources
Application Note: Precision Functionalization of Methyl 4-chloro-2,6-difluorobenzoate via Regioselective SNAr
Abstract
This application note details the regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 4-chloro-2,6-difluorobenzoate (CAS 773134-12-6) . This scaffold presents a unique "orthogonal reactivity" profile: two highly reactive fluorine atoms positioned ortho to an electron-withdrawing ester, and a less reactive chlorine atom at the para position. This guide provides validated protocols for achieving mono-substitution (C-2 functionalization) while preserving the C-4 chlorine handle for subsequent transition-metal catalyzed cross-couplings. Critical parameters—solvent polarity, temperature control, and stoichiometric precision—are analyzed to maximize chemoselectivity.
Introduction & Strategic Value
Methyl 4-chloro-2,6-difluorobenzoate is a high-value building block in the synthesis of antibacterial quinolones, kinase inhibitors, and agrochemical herbicides. Its utility stems from its poly-halogenated core , which allows for sequential, programmable functionalization.
The Regioselectivity Challenge
The molecule contains three potential leaving groups. Successful utilization requires discriminating between:
-
The 2,6-Difluoro positions: Highly activated by the ortho-ester group (inductive effect, -I) and the high electronegativity of fluorine.
-
The 4-Chloro position: Activated by the para-ester but possesses a poorer leaving group ability in SNAr regimes compared to fluorine.
Scientific Premise: In SNAr reactions involving polyhalogenated aromatics, fluoride is displaced significantly faster than chloride. This is counter-intuitive to SN2 trends (where I > Br > Cl > F) but is governed by the stability of the Meisenheimer Complex intermediate. The highly electronegative fluorine stabilizes the negative charge on the ring during the rate-determining nucleophilic attack step.
Mechanistic Pathway & Chemoselectivity
The reaction proceeds via an addition-elimination mechanism. The regioselectivity is dictated by the electronic stabilization of the transition state.
Pathway Diagram
The following diagram illustrates the kinetic preference for C-2 attack (Fluorine displacement) over C-4 attack (Chlorine displacement).
Figure 1: Mechanistic divergence showing the kinetic preference for ortho-fluorine displacement due to Meisenheimer complex stabilization.
Experimental Protocols
Protocol A: Regioselective Mono-Substitution (C-2)
Objective: Displace exactly one fluorine atom with a secondary amine (e.g., Morpholine, Piperazine) while preventing bis-substitution (2,6-disubstitution).
Reagents:
-
Substrate: Methyl 4-chloro-2,6-difluorobenzoate (1.0 eq)
-
Nucleophile: Morpholine (0.95 – 1.0 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq) or K2CO3 (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with Methyl 4-chloro-2,6-difluorobenzoate (1.0 eq) and anhydrous MeCN (5 mL/mmol).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature suppresses the reaction rate of the second fluorine displacement.
-
Base Addition: Add DIPEA (1.2 eq) dropwise.
-
Nucleophile Addition: Add the amine (0.95 eq) dropwise over 15 minutes.
-
Note: Using a slight deficit of nucleophile ensures unreacted starting material remains (which is easier to separate) rather than forming the difficult-to-separate bis-substituted impurity.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.
-
Endpoint: Disappearance of limiting reagent (amine).
-
-
Workup:
-
Evaporate MeCN under reduced pressure.
-
Redissolve residue in Ethyl Acetate.
-
Wash with Water (2x) and Brine (1x) to remove salts.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO2). The mono-substituted product is typically less polar than the bis-substituted byproduct but more polar than the starting material.
Protocol B: Bis-Substitution (C-2, C-6)
Objective: Displace both fluorine atoms to create a symmetric 2,6-diamino scaffold.
Modifications:
-
Stoichiometry: Use 2.5 – 3.0 eq of Nucleophile.
-
Temperature: Heat to 60–80°C .
-
Base: Use excess K2CO3 (3.0 eq).
-
Time: 4–12 hours.
Data Analysis & Troubleshooting
Expected Analytical Signatures
| Feature | Starting Material | Mono-Substituted (Product) | Bis-Substituted (Impurity) |
| 19F NMR | Singlet (~ -110 ppm, 2F) | Two distinct signals (Non-equivalent) | Disappearance of F signal (if fully substituted) |
| 1H NMR | Symmetric aromatic signals | Loss of symmetry; distinct coupling patterns | Symmetric signals (if Nu is symmetric) |
| MS (LC-MS) | [M+H]+ ~ 207 | [M+H]+ = 207 - 19(F) + Nu | [M+H]+ = 207 - 38(2F) + 2Nu |
Troubleshooting Guide
-
Issue: Significant Bis-substitution observed.
-
Cause: High local concentration of nucleophile or temperature too high.
-
Fix: Dilute reaction (10 mL/mmol), cool to -10°C, and add nucleophile very slowly (syringe pump).
-
-
Issue: No Reaction.
-
Cause: Nucleophile is too weak or sterically hindered.
-
Fix: Switch solvent to DMSO or NMP (higher polarity stabilizes the transition state) or increase temperature to RT.
-
-
Issue: Hydrolysis of Ester.
-
Cause: Wet solvent or hydroxide presence.
-
Fix: Use anhydrous solvents and organic bases (DIPEA) instead of hygroscopic inorganic carbonates.
-
Workflow Visualization
Figure 2: Operational workflow for the isolation of the mono-substituted product.
References
-
Byju's. (n.d.). Nucleophilic Substitution Reaction - Mechanisms and Characteristics. Retrieved October 26, 2023, from [Link]
-
OpenStax. (2023).[1] 16.6 Nucleophilic Aromatic Substitution. Chemistry 2e. Retrieved October 26, 2023, from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved October 26, 2023, from [Link]
-
Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[2] Retrieved October 26, 2023, from
Sources
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Methyl 4-chloro-2,6-difluorobenzoate
Abstract: This technical guide provides a detailed examination of the regioselective nucleophilic aromatic substitution (SNAr) on Methyl 4-chloro-2,6-difluorobenzoate. We explore the underlying mechanistic principles that govern the selective substitution of a fluorine atom versus the chlorine atom. This document furnishes researchers, chemists, and drug development professionals with two distinct, field-proven protocols to predictably control the reaction outcome, enabling precise molecular diversification for structure-activity relationship (SAR) studies and novel compound synthesis.
Introduction: The Strategic Importance of Regioselectivity
Methyl 4-chloro-2,6-difluorobenzoate is a valuable building block in medicinal chemistry and materials science. Its polyhalogenated, electron-deficient aromatic ring is primed for nucleophilic aromatic substitution (SNAr). The critical challenge and opportunity lie in controlling which halogen is replaced. The ability to selectively substitute either the fluorine at the C2/C6 position or the chlorine at the C4 position allows for the generation of distinct molecular scaffolds from a single starting material. This regiocontrol is paramount in drug discovery for fine-tuning a molecule's potency, selectivity, and pharmacokinetic properties.
This guide will dissect the electronic and mechanistic factors that dictate this selectivity and provide robust protocols to achieve either desired outcome.
Mechanistic Rationale: F vs. Cl in SNAr Reactions
Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups (EWGs).[1] In Methyl 4-chloro-2,6-difluorobenzoate, the methyl ester group and all three halogen atoms act as EWGs, activating the ring. The substitution proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway, which involves a resonance-stabilized carbanion intermediate called a Meisenheimer complex.[1][2]
The regioselectivity of the substitution on our target molecule is a nuanced competition governed by two primary factors:
-
Ring Activation (Electrophilicity of Carbon): The rate-determining step in most SNAr reactions is the initial attack of the nucleophile.[2] The more electron-deficient the carbon atom, the faster the attack. Fluorine is the most electronegative element, and its powerful inductive electron-withdrawal effect makes the carbon it is attached to (the ipso-carbon) highly electrophilic.[3] The ester group, being para to the chlorine and ortho to the fluorines, activates all three positions, but the ortho/para relationship is generally stronger for stabilizing the negative charge in the Meisenheimer complex.
-
Leaving Group Ability: In contrast to SN1/SN2 reactions where C-F is the strongest bond and F⁻ is a poor leaving group, the order is often reversed in SNAr. The stability of the leaving group is less critical than its ability to stabilize the intermediate complex via induction. Therefore, the order of reactivity for halogens in SNAr is frequently F > Cl > Br > I.[3][4]
For Methyl 4-chloro-2,6-difluorobenzoate, the two fluorine atoms at the C2 and C6 positions strongly activate their respective ipso-carbons for nucleophilic attack. This electronic activation typically makes the substitution of fluorine the kinetically favored and more common pathway. Achieving substitution at the C4 chlorine position requires overcoming this inherent preference.
Protocols for Regioselective Substitution
The following protocols are designed to provide a reliable starting point for achieving regioselective substitution. Researchers should note that optimization may be necessary for specific nucleophiles.
Protocol A: Selective Substitution of Fluorine at the C2/C6 Position
This protocol leverages the high electrophilicity of the fluorine-bearing carbons. It is generally the more facile transformation and works well with a variety of "hard" nucleophiles, such as primary amines and alkoxides.
Experimental Details
| Parameter | Value |
| Reactant | Methyl 4-chloro-2,6-difluorobenzoate |
| Nucleophile | Benzylamine (1.1 eq) |
| Base | Potassium Carbonate (K₂CO₃) (2.0 eq) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 80-100 °C |
| Time | 4-12 hours |
| Expected Product | Methyl 2-(benzylamino)-4-chloro-6-fluorobenzoate |
Step-by-Step Methodology
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-chloro-2,6-difluorobenzoate (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq).
-
Scientist's Note: K₂CO₃ is a mild base used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product. It is crucial that the base is anhydrous to prevent unwanted side reactions with the ester.
-
-
Solvent and Nucleophile: Add dry DMSO to create a solution of approximately 0.2-0.5 M concentration. Add benzylamine (1.1 eq) to the stirring mixture.
-
Scientist's Note: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation of the base, increasing the nucleophilicity of the amine and can stabilize the charged Meisenheimer complex.[5]
-
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash with brine to remove residual DMSO. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol B: Selective Substitution of Chlorine at the C4 Position
Achieving selective substitution of chlorine requires conditions that either disfavor attack at the fluorine positions or specifically promote reaction at the C4 position. This can sometimes be achieved by using softer nucleophiles or by modulating reaction conditions to favor thermodynamic over kinetic control, although this is often challenging.
Experimental Details
| Parameter | Value |
| Reactant | Methyl 4-chloro-2,6-difluorobenzoate |
| Nucleophile | 4-Methoxythiophenol (1.2 eq) |
| Base | Cesium Carbonate (Cs₂CO₃) (1.5 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120-140 °C |
| Time | 12-24 hours |
| Expected Product | Methyl 2,6-difluoro-4-((4-methoxyphenyl)thio)benzoate |
Step-by-Step Methodology
-
Vessel Preparation: To a dry, heavy-walled sealed tube or microwave vial equipped with a magnetic stir bar, add Methyl 4-chloro-2,6-difluorobenzoate (1.0 eq).
-
Reagent Addition: Add cesium carbonate (1.5 eq) and 4-methoxythiophenol (1.2 eq).
-
Scientist's Note: Thiolates are soft nucleophiles, which can exhibit different selectivity compared to hard nucleophiles. Cesium carbonate is a stronger base and its larger, more polarizable cation can influence reactivity and solubility in DMF.[6]
-
-
Solvent: Add dry DMF to create a solution of approximately 0.2-0.5 M concentration.
-
Scientist's Note: Like DMSO, DMF is a suitable polar aprotic solvent for SNAr. The choice between them can sometimes influence reaction rates and selectivity.[7]
-
-
Reaction: Seal the vessel and heat the reaction mixture to 120-140 °C. The use of elevated temperatures can sometimes favor the thermodynamically more stable product, which may be the C-Cl substituted isomer in certain cases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Be aware that a mixture of products is possible and careful monitoring is key.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully dilute the mixture with water and extract with a suitable solvent like diethyl ether or ethyl acetate. c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Careful separation may be required to isolate the desired regioisomer from any potential C-F substituted byproducts.
Conclusion and Outlook
The regioselective functionalization of Methyl 4-chloro-2,6-difluorobenzoate is a powerful tool for synthetic chemists. By understanding the principles of the SNAr mechanism, one can rationally select conditions to favor the substitution of either a fluorine or a chlorine atom. The protocols presented here serve as a robust foundation for accessing two distinct classes of compounds from a single precursor. Further exploration with different nucleophiles, catalyst systems, and reaction conditions will undoubtedly expand the synthetic utility of this versatile building block, accelerating innovation in drug discovery and materials science.
References
-
Laiter, S., et al. (1997). Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study. The Journal of Organic Chemistry, 62(12), 4036-4046. [Link]
-
Dong, J., & Diao, T. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
-
Powers, D. C., & Ritter, T. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
-
Ghaffari, M., et al. (2023). Mechanistic studies on nucleophilic aromatic substitution reactions on hypervalent iodine substrates. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Introduction to Organic Chemistry. (n.d.). 10.10. Regioselectivity and Substituent Effects. [Link]
-
Lipshutz, B. H., et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 18(5), 1315-1320. [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Reddy, V. P., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1137. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
using Methyl 4-chloro-2,6-difluorobenzoate as a scaffold in medicinal chemistry
Executive Summary
Methyl 4-chloro-2,6-difluorobenzoate (CAS: 773134-12-6) is a high-value scaffold in medicinal chemistry, prized for its orthogonal reactivity profile . Its structure offers three distinct chemical handles—an electrophilic ester, two nucleophile-sensitive fluorine atoms, and a transition-metal-active chlorine—allowing for the rapid construction of diverse heterocyclic libraries.
This guide details the strategic application of this scaffold, focusing on regioselective nucleophilic aromatic substitution (
Chemical Profile & Reactivity Analysis
Structural Advantages
The molecule acts as a "trifunctional divergency point." The 2,6-difluoro substitution pattern creates a highly electron-deficient ring, activating the system for
-
Handle A (C-2/C-6 Fluorines): Highly susceptible to
. The first displacement is facile and regioselective; the second is deactivated by the electron-donating nature of the newly introduced nucleophile. -
Handle B (C-1 Ester): Serves as a precursor for amides, acids, alcohols, or as a component in cyclocondensation reactions (e.g., with hydrazines or amidines).
-
Handle C (C-4 Chlorine): A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. While less reactive than bromide, the electron-deficient nature of the ring facilitates oxidative addition.
Reactivity Map (Graphviz)
Figure 1: Orthogonal reaction pathways available for the scaffold.
Application Protocols
Protocol A: Regioselective with Primary Amines
Objective: Synthesis of Methyl 2-(alkyl/arylamino)-4-chloro-6-fluorobenzoate. Mechanism: The electron-withdrawing ester activates the ortho-fluorines. Substitution stops at the mono-adduct due to the electron donation from the incoming amine, which deactivates the ring toward a second attack.
Materials:
-
Methyl 4-chloro-2,6-difluorobenzoate (1.0 equiv)
-
Primary Amine (1.1 equiv)[1]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Procedure:
-
Preparation: Dissolve Methyl 4-chloro-2,6-difluorobenzoate (1.0 mmol) in DMF (5 mL) in a screw-cap vial.
-
Addition: Add DIPEA (1.5 mmol) followed by the primary amine (1.1 mmol) dropwise at room temperature.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by LC-MS.[2]
-
Note: Highly nucleophilic amines (e.g., benzylamine) may react at RT. Anilines may require heating to 80–90°C.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Summary:
| Parameter | Condition | Rationale |
| Stoichiometry | 1.1 equiv Amine | Prevents bis-substitution at the C-6 position.[1][3] |
| Temperature | 60°C | Sufficient activation energy for F-displacement without hydrolyzing the ester. |
| Solvent | DMF/NMP | Polar aprotic solvents stabilize the Meisenheimer complex intermediate. |
Protocol B: One-Pot Quinazolinone Synthesis
Objective: Construction of a 4-chloro-substituted quinazolinone core (Kinase Inhibitor Scaffold).
Mechanism: Tandem
Materials:
-
Methyl 4-chloro-2,6-difluorobenzoate (1.0 equiv)
-
Formamidine acetate (or substituted amidine) (2.0 equiv)
-
Base:
(3.0 equiv) -
Solvent: DMSO[4]
Procedure:
-
Mixing: Combine the scaffold (1.0 mmol), formamidine acetate (2.0 mmol), and
(3.0 mmol) in DMSO (3 mL). -
Cyclization: Heat the mixture to 100°C for 12 hours.
-
Step 1: The amidine nitrogen displaces one fluorine (
). -
Step 2: The second nitrogen attacks the ester, eliminating methanol and forming the ring.
-
-
Isolation: Cool to RT and pour into ice-water (20 mL). The product often precipitates.
-
Filtration: Collect the solid by vacuum filtration. Wash with water and cold ethanol.
Protocol C: Suzuki-Miyaura Coupling at C-4
Objective: Functionalization of the C-4 Chlorine.
Challenge: The C-Cl bond is less reactive than C-Br/I. If Protocol A (
Materials:
-
Substrate (e.g., Methyl 4-chloro-2,6-difluorobenzoate or its
product) (1.0 equiv) -
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(0.02 equiv) + XPhos (0.04 equiv) OR (for simpler cases). -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Charge a microwave vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 mins.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 100°C (conventional) or 120°C (microwave) for 1–2 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Strategic Workflow Diagram
This flowchart illustrates the decision-making process for library generation.
Figure 2: Strategic workflow for library synthesis.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Specific Risk: In the presence of strong acids or moisture at high temperatures, hydrolysis may release trace Hydrogen Fluoride (HF). Use glass-lined or resistant vessels for scale-up.
-
Storage: Store at room temperature, kept dry. Moisture sensitive (ester hydrolysis).
References
-
National Institutes of Health (PMC) . Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
Common Organic Chemistry . Suzuki Reaction Conditions and Protocols. Retrieved from [Link]
Sources
Application Note: Nucleophilic Functionalization of Methyl 4-chloro-2,6-difluorobenzoate
This guide details the chemical reactivity, mechanistic principles, and experimental protocols for the functionalization of Methyl 4-chloro-2,6-difluorobenzoate . It is designed for medicinal chemists and process engineers utilizing this scaffold for the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents.
Executive Summary & Reactivity Profile
Methyl 4-chloro-2,6-difluorobenzoate is a densely functionalized aromatic scaffold characterized by a "reactivity gradient" that allows for sequential, orthogonal functionalization. Its utility in drug discovery stems from the ability to selectively manipulate the halogen substituents and the ester group.
The Reactivity Hierarchy
The molecule presents three distinct electrophilic sites. Understanding their relative reactivity is the key to high-yield synthesis.
-
C-2/C-6 Fluorine (Highest Reactivity): These positions are activated by both the electron-withdrawing ester group (ortho-effect) and the inductive effect of the fluorine itself. Under standard SNAr conditions, fluorine is a superior leaving group to chlorine due to the higher electronegativity of F, which stabilizes the rate-determining Meisenheimer complex intermediate.
-
Ester Carbonyl (Intermediate Reactivity): Susceptible to nucleophilic acyl substitution (aminolysis/hydrolysis). However, the steric bulk of the ortho-fluorines (and subsequent ortho-amino groups) can retard direct attack at the carbonyl, allowing for chemoselective SNAr on the ring first.
-
C-4 Chlorine (Lowest Reactivity): The chlorine atom is para to the ester. While activated, it is significantly less reactive towards SNAr than the ortho-fluorines. It typically remains intact during mild nucleophilic attacks, serving as a handle for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Mechanistic Insight: Regioselective SNAr
The reaction with amines proceeds via the Addition-Elimination (SNAr) mechanism. The high electronegativity of the fluorine atoms at C-2 and C-6 lowers the energy of the LUMO at these positions, making them the primary sites for nucleophilic attack.
Pathway Diagram
Figure 1: Reaction pathway showing the dominance of SNAr at the ortho-position over ester aminolysis.
Experimental Protocols
Protocol A: Regioselective Mono-Amination (SNAr)
Objective: To displace one fluorine atom at the C-2 position with a primary or secondary amine while preserving the ester and the C-4 chlorine.
Reagents:
-
Substrate: Methyl 4-chloro-2,6-difluorobenzoate (1.0 equiv)
-
Nucleophile: Amine (1.05 – 1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) or K₂CO₃ (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Preparation: Dissolve Methyl 4-chloro-2,6-difluorobenzoate (1.0 equiv) in anhydrous MeCN (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to suppress competitive ester aminolysis.
-
Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the amine (diluted in a small volume of MeCN).
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.
-
Target Mass: M+1 = [MW of Substrate - 19 (F) + MW of Amine - 1 (H)].
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with water (x2) and brine (x1).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a solid.
Critical Process Parameters (CPPs):
| Parameter | Setting | Rationale |
|---|---|---|
| Stoichiometry | 1.05 equiv Amine | Excess amine can lead to bis-substitution (displacement of both fluorines). |
| Temperature | 0 °C
Protocol B: Sequential Library Synthesis (SNAr + Hydrolysis)
Objective: To generate a library of 4-chloro-6-fluoroanthranilic acid derivatives.
Workflow:
-
Step 1 (SNAr): Follow Protocol A using a diverse set of amines. Isolate the intermediate ester.
-
Step 2 (Saponification):
-
Dissolve the SNAr product in THF/Water (3:1).
-
Add LiOH·H₂O (2.0 equiv).
-
Stir at RT for 2–4 hours.
-
Acidify carefully with 1N HCl to pH 3–4.
-
Precipitate or extract the free acid.
-
Data Summary for Common Nucleophiles:
| Nucleophile Class | Example | Conditions | Expected Yield | Selectivity (SNAr:Amide) |
| Primary Alkyl | Benzylamine | MeCN, DIPEA, 0°C | 85-95% | >95:1 |
| Secondary Cyclic | Morpholine | DMF, K₂CO₃, RT | 80-90% | >98:1 |
| Aniline | 4-Fluoroaniline | DMSO, 80°C* | 60-75% | 90:10 |
| Steric Hindered | tert-Butylamine | DMSO, 100°C | 40-50% | Competition observed |
*Note: Anilines are weaker nucleophiles and may require heating, which increases the risk of side reactions.
Troubleshooting & Optimization
Issue: Bis-Substitution (Displacement of both F atoms)
-
Cause: Large excess of amine or high temperature.
-
Solution: Strictly control amine stoichiometry (1.0 equiv) and keep temperature below 20 °C. Add the amine very slowly to a dilute solution of the benzoate.
Issue: Amide Formation (Attack at Ester)
-
Cause: Highly nucleophilic/unhindered amines (e.g., methylamine) or presence of water/hydroxide.
-
Solution: Use bulky ester analogs (e.g., tert-butyl ester) if possible, or lower the temperature to -10 °C. Ensure anhydrous conditions.
Issue: Regioselectivity (F vs Cl)
-
Confirmation: If unsure whether F or Cl was displaced, check 13C NMR . The carbon bonded to F appears as a doublet with a large coupling constant (
Hz). Loss of this coupling indicates F-displacement. Retention of the Cl-isotope pattern in MS confirms Cl is still present.
Safety & Handling
-
Toxicity: Methyl 4-chloro-2,6-difluorobenzoate is toxic if swallowed (H301) and causes skin/eye irritation (H315/H319).
-
HF Generation: The reaction generates HF (neutralized by base). Ensure proper ventilation and use acid-scavenging bases (DIPEA/Carbonate).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all silica dust and solvents in a fume hood.
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Regioselectivity in Polyfluorinated Arenes
- Safety Data Sheet (Analogous Compound)
-
Synthetic Applications of 4-Aminobenzoic Acid Derivatives
-
MDPI Molecules. "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents." Available at: [Link]
-
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-chloro-2,6-difluorobenzoate
Introduction: Navigating the Challenges of Coupling Electron-Deficient Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] However, the reactivity of the organic halide coupling partner is not uniform; aryl chlorides, in particular, present a significant challenge due to the strength of the C-Cl bond.[1][5][6] Oxidative addition to the palladium(0) catalyst, the initial and often rate-determining step of the catalytic cycle, is substantially more difficult for aryl chlorides compared to their bromide or iodide counterparts.[1][7]
Methyl 4-chloro-2,6-difluorobenzoate is an exemplar of a challenging substrate. The electron-withdrawing nature of the two fluorine atoms and the methyl ester group deactivates the aryl ring, further impeding oxidative addition. This guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully employing this substrate in Suzuki-Miyaura coupling reactions, transforming a synthetic challenge into a routine and high-yielding transformation.
Deconstructing the Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride to a palladium(0) complex. This step involves the cleavage of the C-Cl bond and the formation of an arylpalladium(II) halide intermediate. For challenging substrates like Methyl 4-chloro-2,6-difluorobenzoate, this is the most significant energy barrier.
2. Transmetalation: The aryl group from the organoboron reagent is then transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
3. Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Optimizing Reaction Parameters for Methyl 4-chloro-2,6-difluorobenzoate
The success of the Suzuki-Miyaura coupling of Methyl 4-chloro-2,6-difluorobenzoate hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection: The Key to Activating Aryl Chlorides
For unreactive aryl chlorides, the choice of palladium precursor is less critical than the ligand that coordinates to it. While common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective, the true driver of reactivity is the phosphine ligand. Electron-rich and sterically bulky phosphine ligands are essential for promoting the oxidative addition of aryl chlorides.[1][5][10] These ligands stabilize the electron-deficient palladium(0) center and facilitate the cleavage of the strong C-Cl bond.
| Ligand Type | Examples | Key Characteristics |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, promoting monoligated palladium species that are highly active in oxidative addition.[10] |
| Dialkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Strong σ-donors that increase electron density on the palladium center, enhancing the rate of oxidative addition.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes with palladium, often exhibiting high thermal stability.[11] |
For Methyl 4-chloro-2,6-difluorobenzoate, Buchwald-type ligands such as SPhos or XPhos are highly recommended as a starting point due to their proven efficacy with electron-deficient aryl chlorides.
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact reaction rates and yields.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and effective bases. K₃PO₄ is often preferred for challenging couplings as it is a stronger base.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, particularly when milder conditions are required.
For the coupling of Methyl 4-chloro-2,6-difluorobenzoate, a moderately strong inorganic base like K₃PO₄ is a robust starting choice.
Solvent Systems: Influencing Reactivity and Solubility
The solvent must be capable of dissolving the reactants and catalyst system while remaining inert to the reaction conditions. Aprotic polar solvents are generally preferred for Suzuki-Miyaura couplings.
-
Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are excellent choices.
-
Aromatic Solvents: Toluene is a common solvent, often used at elevated temperatures.
-
Aqueous Mixtures: The addition of water to the solvent system can sometimes accelerate the reaction, particularly when using inorganic bases.[12][13][14][15]
A mixture of an ethereal solvent like dioxane or THF with a small amount of water is a good starting point for this substrate.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-chloro-2,6-difluorobenzoate with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of Methyl 4-chloro-2,6-difluorobenzoate. Optimization of reaction time, temperature, and catalyst loading may be necessary for different boronic acid coupling partners.
Materials and Reagents:
-
Methyl 4-chloro-2,6-difluorobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Step-by-Step Procedure:
Figure 2: Step-by-step workflow for a typical Suzuki coupling experiment.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 4-chloro-2,6-difluorobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of dioxane.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Addition of Catalyst and Solvents: Add the pre-mixed catalyst solution to the Schlenk flask, followed by anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the aryl chloride should be in the range of 0.1-0.5 M.
-
Degassing: Subject the reaction mixture to another cycle of evacuation and backfilling with inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a higher catalyst loading, or switching to a more electron-rich ligand like RuPhos.
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid (1.1-1.2 equiv) is often sufficient. If homocoupling is a significant issue, lowering the reaction temperature or using a different base may be beneficial.
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene. This is often promoted by excess base or prolonged reaction times at high temperatures.
-
Scale-up: When scaling up the reaction, ensure efficient stirring and temperature control. The exothermicity of the reaction is generally low.
Conclusion
The Suzuki-Miyaura coupling of Methyl 4-chloro-2,6-difluorobenzoate, while challenging, is a readily achievable transformation with the appropriate selection of modern catalytic systems. By leveraging electron-rich, bulky phosphine ligands and carefully optimized reaction conditions, researchers can efficiently synthesize a wide array of valuable biaryl compounds from this versatile building block. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this important reaction in pharmaceutical and materials science research.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
The Journal of Organic Chemistry. (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications. [Link]
-
Organometallics. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. (n.d.). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. -ORCA. [Link]
-
ResearchGate. (2022, September). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
-
PMC. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
PMC. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
PubMed. (2008, April 18). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]
-
PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
NIH. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
ResearchGate. (2025, August 5). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram. [Link]
-
YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. [https://www.researchgate.net/publication/259169609_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
-
PMC. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wwjmrd.com [wwjmrd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-chloro-2,6-difluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-2,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction yield and purity.
I. Overview of Synthetic Strategies
The synthesis of Methyl 4-chloro-2,6-difluorobenzoate, a key intermediate in various research and development applications, primarily involves the esterification of 4-chloro-2,6-difluorobenzoic acid. The choice of esterification method is critical and depends on factors such as scale, available equipment, and the sensitivity of the starting material.
Two primary and reliable synthetic routes are the Fischer-Speier Esterification and the Acid Chloride mediated Esterification.
Workflow of Synthetic Routes
Caption: Primary synthetic pathways to Methyl 4-chloro-2,6-difluorobenzoate.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of Methyl 4-chloro-2,6-difluorobenzoate.
A. Low or No Product Yield
Q1: I am seeing very low conversion of my starting carboxylic acid to the ester using the Fischer-Speier method. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Fischer-Speier esterification is a common issue, as it is an equilibrium-controlled reaction.[1][2][3] Here are the primary factors to investigate and optimize:
-
Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3]
-
Water in the Reaction Mixture: The presence of water, either in the reagents or formed as a byproduct, will shift the equilibrium back towards the starting materials.[2]
-
Solution: Use anhydrous methanol and ensure your glassware is thoroughly dried. To actively remove water as it forms, consider using a Dean-Stark apparatus, especially for larger-scale reactions.[2]
-
-
Insufficient Excess of Methanol: Le Chatelier's principle dictates that using a large excess of one reactant (methanol) will drive the equilibrium towards the products.[2]
-
Solution: Use methanol as the solvent for the reaction to ensure it is present in a large molar excess.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.
-
Solution: Ensure the reaction is refluxing at the appropriate temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Q2: My reaction via the acid chloride intermediate is also giving a poor yield. What should I investigate?
A2: This two-step process can have pitfalls in either stage.
-
Step 1: Formation of the Acid Chloride:
-
Incomplete Reaction: Ensure sufficient thionyl chloride (SOCl₂) is used, typically in excess. The reaction can be slow; refluxing may be necessary to drive it to completion. The byproducts, SO₂ and HCl, are gases, which helps to drive the reaction forward.[4][5][6][7]
-
Degradation: Thionyl chloride is highly reactive and moisture-sensitive. Any moisture will consume the reagent. Use freshly opened or distilled thionyl chloride for best results.
-
-
Step 2: Esterification of the Acid Chloride:
-
Purity of the Acid Chloride: Ensure the excess thionyl chloride is removed (e.g., by distillation or under vacuum) before adding methanol. Residual SOCl₂ can react with methanol.
-
Reaction Conditions: The reaction of the acid chloride with methanol is typically fast and exothermic. It is often performed at room temperature or with initial cooling.
-
B. Product Purity Issues
Q3: My final product is contaminated with unreacted carboxylic acid. How can I effectively remove it?
A3: This is a frequent purification challenge.
-
Aqueous Workup: During the workup, wash the organic layer (containing your ester) with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. Be cautious and add the basic solution slowly, as the reaction with any residual acid catalyst will produce CO₂ gas, leading to pressure buildup in the separatory funnel.
-
Column Chromatography: If the basic wash is insufficient, silica gel column chromatography can effectively separate the less polar ester from the more polar carboxylic acid. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Q4: I am observing an unknown impurity in my final product. What could it be?
A4: The nature of the impurity depends on the synthetic route used.
-
Fischer-Speier Route:
-
Side Products from High Temperatures: Prolonged heating at high temperatures could potentially lead to decarboxylation of the fluorinated benzoic acid, although this is more common under harsher conditions.[8][9]
-
Ether Formation: Under strongly acidic conditions and high temperatures, methanol can dehydrate to form dimethyl ether. This is generally a minor byproduct.
-
-
Acid Chloride Route:
-
Anhydride Formation: If any unreacted carboxylic acid is present when the acid chloride is formed, they can react to form an anhydride.
-
-
General Considerations for Fluorinated Aromatics: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring. While generally stable, be mindful of potential nucleophilic aromatic substitution reactions if strong nucleophiles and harsh conditions are used, though this is unlikely under standard esterification conditions.
C. Reaction Monitoring and Analysis
Q5: What are the best ways to monitor the progress of my reaction?
A5:
-
Thin Layer Chromatography (TLC): This is a quick and effective method. The ester product will be less polar than the starting carboxylic acid and will therefore have a higher Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing for the quantification of starting material, product, and the detection of volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving in a deuterated solvent for ¹H NMR analysis can clearly show the disappearance of the carboxylic acid proton and the appearance of the methyl ester peak.
Q6: What are the expected NMR signals for Methyl 4-chloro-2,6-difluorobenzoate?
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.
-
A doublet of doublets or a triplet for the aromatic protons, integrating to 2H. The exact pattern will depend on the coupling constants with the fluorine atoms.
-
-
¹³C NMR:
-
A signal for the methyl carbon around 52 ppm.
-
A signal for the carbonyl carbon around 165 ppm.
-
Several signals for the aromatic carbons, showing coupling with the fluorine atoms (C-F coupling). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
III. Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol is a general guideline and may require optimization.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2,6-difluorobenzoic acid (1.0 eq).
-
Reagents: Add a large excess of anhydrous methanol (e.g., 10-20 eq or as the solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash with water, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Acid Chloride Mediated Esterification
Step A: Formation of 4-chloro-2,6-difluorobenzoyl chloride
-
Setup: In a fume hood, to a flame-dried round-bottom flask with a magnetic stir bar and reflux condenser (with a gas outlet to a scrubber), add 4-chloro-2,6-difluorobenzoic acid (1.0 eq).
-
Reagent: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq), and a catalytic amount of dimethylformamide (DMF) if the reaction is sluggish.[10]
-
Reaction: Heat the mixture to reflux for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride by distillation or under high vacuum. The resulting crude acid chloride can often be used directly in the next step.
Step B: Esterification
-
Setup: Cool the flask containing the crude acid chloride in an ice bath.
-
Reagent: Slowly add anhydrous methanol (1.5-2.0 eq) dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification: Follow steps 5 and 6 from the Fischer-Speier protocol.
IV. Data Presentation
| Parameter | Fischer-Speier Esterification | Acid Chloride Route |
| Catalyst/Reagent | H₂SO₄, p-TsOH | SOCl₂, (cat. DMF) |
| Stoichiometry | Catalytic acid, excess MeOH | Excess SOCl₂, ~1.5 eq MeOH |
| Temperature | Reflux | Reflux (Step 1), 0°C to RT (Step 2) |
| Pros | One step, common reagents | High yielding, irreversible |
| Cons | Equilibrium limited, requires excess alcohol | Two steps, uses hazardous SOCl₂ |
V. References
-
Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023). International journal of physical sciences. Retrieved from [Link]
-
Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Retrieved from [Link]
-
A New Method for the Esterification of Certain Sterically Hindered Acids. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved from [Link]
-
CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid. (n.d.). Retrieved from
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025). Chemical Communications. Retrieved from [Link]
-
esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]
-
4-Fluorobenzoyl Chloride - Anshul Specialty Molecules. (n.d.). Retrieved from [Link]
-
Process for preparing chloro-difluorobenzene. (n.d.). Retrieved from
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.). RSC Publishing. Retrieved from [Link]
-
Regioselective lithium diisopropylamide-mediated ortholithiation of 1-chloro-3-(trifluoromethyl)benzene: role of autocatalysis, lithium chloride catalysis, and reversibility. (2011). PubMed. Retrieved from [Link]
-
21.3: Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). Arkivoc. Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]
-
Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. (2025). Retrieved from [Link]
-
US6333431B1 - Processes for the preparation of fluorinated benzoic acids. (n.d.). Retrieved from
-
Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. (n.d.). Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides. (n.d.). Retrieved from
-
13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0236174). (n.d.). Retrieved from [Link]
-
Methyl 4-chloro-3-fluorobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. (2025). ResearchGate. Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]
-
Esterification using Acid Chloride and Alcohol. (2021). YouTube. Retrieved from [Link]
Sources
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- 2. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. orgosolver.com [orgosolver.com]
Technical Support Center: Controlling Regioselectivity in SNAr Reactions of Methyl 4-chloro-2,6-difluorobenzoate
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with Methyl 4-chloro-2,6-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in their synthetic endeavors. Here, we dissect the critical factors governing regioselectivity, provide in-depth troubleshooting advice, and answer frequently asked questions to empower you to achieve your desired synthetic outcomes with precision and confidence.
Section 1: Core Principles & Mechanism of Regioselectivity
Methyl 4-chloro-2,6-difluorobenzoate is a highly activated substrate for SNAr reactions due to the presence of three electron-withdrawing groups: a methyl ester and two fluorine atoms. These groups render the aromatic ring electron-deficient and susceptible to attack by nucleophiles. The regioselectivity of these reactions—that is, which halogen is displaced—is a delicate interplay of electronic and steric factors.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1][2] In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][3][4][5] The stability of this intermediate is crucial in determining the reaction pathway. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[1][4]
For Methyl 4-chloro-2,6-difluorobenzoate, nucleophilic attack can theoretically occur at C-4 (displacing chloride) or at C-2/C-6 (displacing fluoride). The key to controlling regioselectivity lies in understanding the factors that preferentially stabilize the Meisenheimer complex for one pathway over the other.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect, making the ortho (C-2, C-6) and para (C-4) positions highly electrophilic.[6] The methyl ester group at C-1 also contributes to the overall electron deficiency of the ring.
-
Leaving Group Ability: In the context of SNAr reactions, fluoride is often a better leaving group than chloride.[6][7] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.[6][7]
-
Steric Hindrance: The two fluorine atoms ortho to the ester group can sterically hinder the approach of a nucleophile to the C-2 and C-6 positions, particularly with bulky nucleophiles.[8][9][10][11]
Section 2: Troubleshooting Guide & FAQs
This section addresses common challenges encountered during SNAr reactions of Methyl 4-chloro-2,6-difluorobenzoate in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of products with substitution at both the C-4 (chloro) and C-2/C-6 (fluoro) positions. How can I improve selectivity for substitution at the C-4 position?
A1: Achieving high selectivity for substitution at the C-4 position often requires careful selection of the nucleophile and reaction conditions.
-
Nucleophile Choice: Sterically hindered nucleophiles will preferentially attack the less sterically encumbered C-4 position. Consider using secondary amines or bulky alkoxides.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The activation energy for attack at the more sterically hindered C-2/C-6 positions is typically higher, so reducing the thermal energy of the system can favor the kinetically preferred pathway to the C-4 substituted product.
-
Solvent Effects: The choice of solvent can influence regioselectivity.[12][13][14] Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they effectively solvate the cationic counter-ion of the nucleophile, increasing its reactivity.[15][16] Experimenting with different solvents may reveal an optimal medium for C-4 selectivity.
Q2: My reaction is sluggish, and I am getting low yields, even after prolonged reaction times. What can I do to improve the reaction rate?
A2: Slow reaction rates are a common issue, particularly with less reactive nucleophiles.
-
Increase Temperature: SNAr reactions are often accelerated by heating. Carefully increasing the reaction temperature while monitoring for side product formation can significantly improve the reaction rate.
-
Choice of Base: For reactions involving nucleophiles that require deprotonation (e.g., alcohols, thiols, and some amines), the choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective.[3] Ensure that the base is sufficiently strong to fully deprotonate the nucleophile.
-
Use a More Reactive Leaving Group: While you are starting with Methyl 4-chloro-2,6-difluorobenzoate, it's worth noting that for SNAr reactions in general, substrates with a fluoride leaving group at the desired position of substitution are often more reactive.[6][7]
Q3: I am trying to achieve substitution at the C-2 or C-6 position, but the reaction is favoring the C-4 position. How can I reverse the regioselectivity?
A3: Directing the nucleophile to the fluorine-bearing carbons requires overcoming the steric hindrance imposed by the adjacent fluorine and ester groups.
-
Nucleophile Choice: Smaller, less sterically demanding nucleophiles are more likely to access the C-2 and C-6 positions. Primary amines, small alkoxides (e.g., methoxide, ethoxide), and thiolates are good candidates.
-
Reaction Temperature: In some cases, higher reaction temperatures may be necessary to overcome the higher activation barrier for attack at the more hindered positions.
-
Catalysis: While less common for standard SNAr, exploring catalytic systems could potentially alter the regiochemical outcome.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Regioselectivity (Mixture of Isomers) | - Nucleophile is not sterically demanding enough for C-4 selectivity.- Reaction temperature is too high, promoting the thermodynamically controlled product.- Inappropriate solvent choice. | - Switch to a bulkier nucleophile (e.g., diisopropylamine instead of dimethylamine).- Lower the reaction temperature in increments of 10 °C.- Screen polar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile. |
| Low Reaction Yield | - Incomplete reaction.- Degradation of starting material or product.- Inefficient workup or purification. | - Increase reaction temperature and/or time, monitoring by TLC or LC-MS.- Use a stronger base or ensure anhydrous conditions.- Check the stability of your compounds under the reaction and workup conditions.- Optimize the extraction and chromatography procedures. |
| Formation of Side Products | - Reaction with the ester functionality.- Dimerization or polymerization of the nucleophile or product.- Hydrolysis of the ester or displacement of a leaving group by water. | - Use a non-nucleophilic base.- Ensure anhydrous reaction conditions.- Add the nucleophile slowly to the reaction mixture.- Perform a careful workup to remove any residual base or water. |
Section 3: Experimental Protocols & Visualizations
General Protocol for SNAr with an Amine Nucleophile (C-4 Selectivity)
This protocol provides a general guideline for achieving C-4 selectivity with an amine nucleophile.
-
To a solution of Methyl 4-chloro-2,6-difluorobenzoate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, 0.5 M), add the amine nucleophile (1.1-1.5 eq).[3]
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[3]
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Key Factors in Regioselectivity
Caption: Interplay of factors controlling regioselectivity.
Workflow for Troubleshooting Poor Regioselectivity
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 16. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Purification of Methyl 4-chloro-2,6-difluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 4-chloro-2,6-difluorobenzoic acid from its methyl ester product. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity in your synthesis.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of methyl 4-chloro-2,6-difluorobenzoate.
Issue 1: My final product is still acidic. How do I remove the remaining starting material?
Root Cause Analysis: The presence of unreacted 4-chloro-2,6-difluorobenzoic acid is the most common reason for an acidic final product. This occurs due to the reversible nature of Fischer esterification, often leaving some starting material in the reaction mixture.[1] A simple and effective method to remove this acidic impurity is through a liquid-liquid extraction using a mild aqueous base.
Solution: Acid-Base Extraction Protocol
The principle behind this technique is the differential solubility of the acidic starting material and the neutral ester product.[2] The carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt, which partitions into the aqueous phase, while the neutral ester remains in the organic phase.[1][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like sodium bicarbonate is preferred over a strong base like sodium hydroxide (NaOH) to prevent hydrolysis of the desired ester product.[1]
-
Mixing and Separation: Gently shake the separatory funnel, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the washing step with fresh sodium bicarbonate solution to ensure complete removal of the carboxylic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified methyl ester.
Frequently Asked Questions (FAQs)
This section covers broader questions related to the purification and analysis of methyl 4-chloro-2,6-difluorobenzoate.
Q1: What is the most efficient method for large-scale purification?
For large-scale purification, liquid-liquid extraction remains a highly efficient and cost-effective method. However, for achieving very high purity or when dealing with impurities that have similar solubilities, column chromatography can be employed.
-
Normal-Phase Flash Chromatography: This technique can be used to separate the ester from the more polar carboxylic acid. A common issue is the streaking of the carboxylic acid on the silica gel. This can often be mitigated by adding a small amount of a volatile acid (like acetic acid) or a base (like triethylamine) to the eluent, depending on the properties of the compounds being separated.[4]
-
Reversed-Phase Flash Chromatography: C18-functionalized silica can also be an effective stationary phase for separating polar compounds like carboxylic acids from their less polar ester counterparts.[5]
Q2: How can I confirm the purity of my methyl ester product?
Several analytical techniques can be used to assess the purity of your final product:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the separation of the ester from the carboxylic acid. The carboxylic acid will typically have a lower Rf value (be less mobile) than the ester on a silica gel plate.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reversed-phase C18 column is often suitable for this separation.[6][7]
-
Gas Chromatography (GC): An excellent method for analyzing volatile compounds like methyl esters. It can provide high-resolution separation and accurate quantification of purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired ester and detect the presence of the carboxylic acid starting material (e.g., by the absence of the acidic proton of the carboxylic acid).
-
Infrared (IR) Spectroscopy: The presence of a strong C=O stretch for the ester (typically around 1735 cm⁻¹) and the absence of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) can indicate a successful purification.
Q3: Can I use recrystallization to purify my methyl ester?
Recrystallization is a viable purification technique if the methyl ester is a solid at room temperature and a suitable solvent system can be found.[9][10] The ideal solvent will dissolve the ester well at high temperatures but poorly at low temperatures, while the carboxylic acid impurity remains soluble at low temperatures.[11] A two-solvent recrystallization system might also be effective.[12]
Data Presentation
Table 1: Physical Properties of 4-chloro-2,6-difluorobenzoic acid and its Methyl Ester
| Property | 4-chloro-2,6-difluorobenzoic acid | Methyl 4-chloro-2,6-difluorobenzoate |
| Molecular Formula | C₇H₃ClF₂O₂[13] | C₈H₅ClF₂O₂[14] |
| Molecular Weight | 192.55 g/mol [13] | 206.57 g/mol [14] |
| Melting Point | 183-186 °C[15] | Not readily available, likely a low-melting solid or oil |
| Acidity (pKa) | The pKa is influenced by the electron-withdrawing halogen substituents. For comparison, the pKa of 4-fluorobenzoic acid is 4.14 and 4-chlorobenzoic acid is 4.03.[16][17][18] | N/A (neutral compound) |
Experimental Workflow Visualization
Below is a diagram illustrating the acid-base extraction workflow for the purification of the methyl ester.
Caption: Acid-Base Extraction Workflow
References
-
Acid–base extraction. In: Wikipedia. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Acid-Base Extraction Tutorial. YouTube. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Link]
-
Methyl 4-chloro-3-fluorobenzoate. PubChem. [Link]
-
A-level Chemistry 7405 Specification. AQA. [Link]
-
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. ResearchGate. [Link]
-
How do you go from a methyl ester to a carboxylic acid? then to an amide. Study.com. [Link]
-
Reactive Extraction of Monocarboxylic Acids (Formic, Acetic, and Propionic) Using Tributyl Phosphate in Green Solvents (Cyclopentyl Methyl Ether and 2-Methyltetrahydrofuran). ACS Publications. [Link]
-
How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]
- Process for the preparation and isolation of carboxylic esters.
- Process for the preparation of carboxylic acid methyl esters.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Method and apparatus for obtaining carboxylic acids and alcohols from the hydrolysis of the corresponding carboxylic acid esters.
-
Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). Cheméo. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [Link]
-
Column chromatography of carboxylic acids? Reddit. [Link]
-
4-Chlorobenzoic acid. In: Wikipedia. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
methyl 4-chlorobenzoate. The Good Scents Company. [Link]
-
Chemical Properties of Benzoic acid, 4-chloro-, methyl ester (CAS 1126-46-1). Cheméo. [Link]
-
2-chloro-4,6-difluorobenzoic acid. Chemsrc. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. researchgate.net [researchgate.net]
- 5. teledyneisco.com [teledyneisco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. mt.com [mt.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. 4-Chloro-2,6-difluorobenzoic acid | CAS 196194-58-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. molcore.com [molcore.com]
- 15. 4-CHLORO-2,6-DIFLUOROBENZOIC ACID CAS#: 196194-58-8 [m.chemicalbook.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 18. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
stability of Methyl 4-chloro-2,6-difluorobenzoate under basic conditions
This technical guide addresses the stability and reactivity profile of Methyl 4-chloro-2,6-difluorobenzoate under basic conditions. It is designed for researchers encountering yield losses, unexpected impurities, or method development challenges.
Topic: Stability & Reactivity in Basic Media
Core Stability Analysis
Methyl 4-chloro-2,6-difluorobenzoate is a poly-halogenated aromatic ester. Under basic conditions, it exhibits a bimodal reactivity profile that often catches researchers off guard. While the intended reaction is typically Ester Hydrolysis (Saponification) , the specific substitution pattern (2,6-difluoro) activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) .
The Critical Conflict: Carbonyl vs. Ring Attack
In the presence of a base (OH⁻, alkoxides, or amines), two competing pathways exist:
-
Pathway A (Desired): Nucleophilic attack at the carbonyl carbon . This leads to saponification, yielding the corresponding benzoic acid.
-
Pathway B (Undesired): Nucleophilic attack at the C-2 or C-6 aromatic carbon . The ester group is electron-withdrawing (EWG), activating the ortho positions. Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
Key Risk: If the saponification is slow (due to steric hindrance from the 2,6-difluoro groups), the base has more time to attack the aromatic ring, leading to defluorinated impurities (phenols or anilines).
Mechanistic Pathway Diagram
The following diagram illustrates the branching pathways and the formation of common impurities.
Troubleshooting Guide (FAQs)
Issue 1: "I am seeing a new spot on TLC/LCMS during saponification that persists after workup."
Diagnosis: You have likely triggered Path B (SNAr) .
-
Cause: The use of harsh conditions (high temperature, strong alkoxide bases) or insufficient water. The 2,6-difluoro substitution creates steric hindrance around the carbonyl, slowing down hydrolysis. This allows the nucleophile (OH⁻) to attack the ring instead.
-
Technical Insight: Once the ester hydrolyzes to the carboxylate (COO⁻), the ring becomes electron-rich, effectively shutting down further SNAr. Therefore, SNAr occurs primarily on the ester , not the acid product.
-
Solution:
-
Switch to LiOH (Lithium Hydroxide).[1][2] Lithium coordinates with the carbonyl oxygen, acting as a Lewis acid to catalyze hydrolysis without requiring excessive heating [1].
-
Use a solvent system with high water content (e.g., THF:Water 1:1) to solvate the hydroxide and reduce its basicity/nucleophilicity toward the ring.
-
Issue 2: "Can I use an amine base (like Piperidine or TEA) for deprotection?"
Diagnosis: High Risk.
-
Explanation: Amines are excellent nucleophiles for SNAr in polyfluorinated systems. Reaction of this benzoate with amines will almost certainly lead to the displacement of a Fluorine atom to form an aniline derivative [2].
-
Recommendation: Avoid amine bases. Use inorganic carbonates (K₂CO₃) or hydroxides (LiOH, NaOH). If an amine must be used, ensure the temperature is kept < 0°C, though this is rarely successful for simple deprotection.
Issue 3: "The reaction is stalled. Should I increase the temperature?"
Diagnosis: Proceed with Caution.
-
Risk: Heating increases the rate of SNAr (activation energy for C-F cleavage is accessible) more significantly than it aids hydrolysis in some solvent systems.
-
Corrective Action: Instead of heating above 40°C, increase the effective concentration of the hydroxide by changing the solvent. Use THF/Water or Dioxane/Water . Avoid pure alcohols (MeOH/EtOH) if transesterification or solubility is an issue, although MeOH/Water is standard.
Optimized Protocols
Protocol A: Controlled Saponification (Recommended)
This method maximizes the rate of hydrolysis while suppressing the SNAr side reaction by using Lithium Hydroxide at moderate temperatures.
| Parameter | Specification | Rationale |
| Reagents | LiOH·H₂O (2.0 - 3.0 equiv) | Li⁺ catalyzes carbonyl attack; mild base. |
| Solvent | THF : Water (2:1 or 1:1 v/v) | Homogeneous system; water suppresses alkoxide formation. |
| Concentration | 0.1 M - 0.2 M | Dilution prevents aggregation and hotspots. |
| Temperature | 0°C to 25°C (Room Temp) | Low temp prevents activation of C-F bond cleavage. |
| Monitoring | TLC / LCMS every 30 mins | Stop immediately upon consumption of starting material. |
Step-by-Step:
-
Dissolve Methyl 4-chloro-2,6-difluorobenzoate (1.0 equiv) in THF.
-
Prepare a solution of LiOH·H₂O (2.5 equiv) in Water.
-
Add the aqueous LiOH dropwise to the THF solution at 0°C.
-
Allow to warm to 20–25°C. Stir vigorously.
-
Checkpoint: Check LCMS after 1 hour. Look for mass corresponding to the acid (M-14) and check for absence of phenol impurity (M-20+16 = M-4).
-
Workup: Acidify carefully with 1N HCl to pH 3–4 at 0°C. Extract with EtOAc. (Acidification at cold temps prevents heat-induced degradation).
Protocol B: Impurity Identification
If you suspect side reactions, use this table to identify species in your LCMS data.
| Species | Modification | Mass Shift (approx) | Mechanism |
| Starting Material | None | Parent (M) | N/A |
| Target Product | Hydrolysis (-Me, +H) | M - 14 | Path A (Saponification) |
| Impurity 1 | Hydroxy-defluorination | M - 19 + 17 = M - 2 | Path B (SNAr by OH⁻) |
| Impurity 2 | Methoxy-defluorination | M - 19 + 31 = M + 12 | Path B (SNAr by MeO⁻ in MeOH) |
| Impurity 3 | Amine adduct | M - 19 + Amine | Path B (Reaction with amine base) |
References
- Sigma-Aldrich.Saponification Procedures and Reagents.
-
National Institutes of Health (NIH) / PubChem. Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. (Demonstrates high reactivity of fluorinated systems toward amines).
-
Vapourtec. Nucleophilic aromatic substitution (SNAr) Applications.[3] (Context on SNAr activation in fluorinated aromatics).
-
MolCore. Methyl 4-chloro-2,6-difluorobenzoate Properties and Safety.
Sources
Technical Support Center: Solvent Selection for Nucleophilic Attack on Methyl 4-chloro-2,6-difluorobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for solvent selection in nucleophilic aromatic substitution (SNAr) reactions involving methyl 4-chloro-2,6-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing a solvent for the nucleophilic attack on methyl 4-chloro-2,6-difluorobenzoate?
A1: The choice of solvent is critical for a successful SNAr reaction. The primary function of the solvent is to dissolve the reactants and facilitate the reaction. For the nucleophilic attack on an electron-deficient aryl halide like methyl 4-chloro-2,6-difluorobenzoate, the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) is paramount. Key considerations include:
-
Solvent Polarity: Polar solvents are necessary to dissolve the typically polar reactants and intermediates in SNAr reactions.[1][2]
-
Protic vs. Aprotic Nature: The ability of the solvent to act as a hydrogen bond donor (protic) or not (aprotic) significantly impacts the nucleophile's reactivity.
-
Solubility of Reactants: The chosen solvent must adequately dissolve both the methyl 4-chloro-2,6-difluorobenzoate substrate and the nucleophile.
-
Reaction Temperature: The solvent's boiling point should be compatible with the desired reaction temperature. SNAr reactions often require heating to proceed at a reasonable rate.
-
Workup and Purification: Consider the ease of solvent removal and potential for interference with product isolation during the workup and purification steps.
Q2: How does solvent polarity influence the rate and selectivity of this SNAr reaction?
A2: Solvent polarity plays a crucial role in stabilizing the charged intermediates and transition states of the SNAr reaction. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar solvents can stabilize this charged species, thereby lowering the activation energy and increasing the reaction rate.[3]
However, the effect of polarity is nuanced and depends on whether the solvent is protic or aprotic.[1] Increased solvent polarity generally accelerates SN1-type reactions by stabilizing the carbocation intermediate, but for SN2 and SNAr reactions, the effect is more complex.[4][5][6] For SNAr, a polar solvent is beneficial, but the type of polarity (protic vs. aprotic) is a more critical determinant of reaction efficiency.
Q3: Should I use a protic or aprotic solvent for the reaction with methyl 4-chloro-2,6-difluorobenzoate?
A3: For most SNAr reactions, and specifically for the nucleophilic attack on methyl 4-chloro-2,6-difluorobenzoate, polar aprotic solvents are generally preferred .[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) can dissolve ionic nucleophiles. They are particularly effective at solvating the cation of a salt, leaving the anion (the nucleophile) "naked" and more reactive.[1][7][8] This enhanced nucleophilicity leads to a faster reaction rate.[9] These solvents are ideal for SN2-type reactions.[10]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can also dissolve ionic nucleophiles. However, they can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[1][11] This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, which slows down the reaction.[4][7] While SNAr can be carried out in protic solvents, the rates are typically much slower.[2]
dot graph "Solvent_Selection_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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// Edges Start -> Nucleophile_Type; Nucleophile_Type -> Strong_Nucleophile [label="Strong"]; Nucleophile_Type -> Weak_Nucleophile [label="Weak/Neutral"]; Strong_Nucleophile -> Solvent_Choice_Strong; Weak_Nucleophile -> Solvent_Choice_Weak; Solvent_Choice_Strong -> Aprotic_Examples; Solvent_Choice_Weak -> Protic_Considerations; Aprotic_Examples -> Final_Decision; Protic_Considerations -> Final_Decision; } digraph "Solvent_Selection_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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// Edges Start -> Nucleophile_Type; Nucleophile_Type -> Strong_Nucleophile [label="Strong"]; Nucleophile_Type -> Weak_Nucleophile [label="Weak/Neutral"]; Strong_Nucleophile -> Solvent_Choice_Strong; Weak_Nucleophile -> Solvent_Choice_Weak; Solvent_Choice_Strong -> Aprotic_Examples; Solvent_Choice_Weak -> Protic_Considerations; Aprotic_Examples -> Final_Decision; Protic_Considerations -> Final_Decision; } Caption: Decision tree for solvent selection in SNAr reactions.
Q4: What are some recommended starting solvents for this specific substrate?
A4: For the nucleophilic attack on methyl 4-chloro-2,6-difluorobenzoate, the following polar aprotic solvents are excellent starting points:
-
Dimethyl sulfoxide (DMSO): Often the solvent of choice for SNAr reactions due to its high polarity and ability to accelerate reaction rates.[7][12]
-
N,N-Dimethylformamide (DMF): Another widely used polar aprotic solvent that effectively promotes SNAr reactions.[7][12]
-
Acetonitrile (CH₃CN): A less polar but still effective aprotic solvent.[7][12]
-
Acetone: Can also be used, particularly for reactions with more reactive nucleophiles.[12]
It is also possible to use other solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and even some esters like ethyl acetate (EtOAc) under certain conditions, especially with highly reactive nucleophile/electrophile pairs.[13] However, esters are incompatible with strong bases like NaH or alkoxides.[13]
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 47 | 189 | Excellent for SNAr, but can be difficult to remove. Potential for thermal runaway at high temperatures.[14] |
| DMF | Polar Aprotic | 37 | 153 | Widely used, but is a reprotoxic solvent and should be handled with care. Can decompose in the presence of strong bases like NaH.[14] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good general-purpose solvent, easier to remove than DMSO or DMF. |
| THF | Polar Aprotic (Ethereal) | 7.6 | 66 | Less polar, may result in slower reactions. |
| Ethanol | Polar Protic | 24.5 | 78 | Can be used, but expect slower reaction rates due to nucleophile solvation.[2] |
Troubleshooting Guide
Q5: My reaction is sluggish or incomplete. Could the solvent be the culprit?
A5: Yes, the solvent is a very likely cause. Here's how to troubleshoot:
-
Switch to a More Polar Aprotic Solvent: If you are using a less polar solvent like THF or a protic solvent, switching to DMSO or DMF can significantly increase the reaction rate.[7]
-
Ensure Anhydrous Conditions: The presence of water can protonate and deactivate anionic nucleophiles. Ensure your solvent and reagents are dry, especially when using strong bases.
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures. If your solvent has a low boiling point, you may need to switch to a higher-boiling solvent like DMSO or DMF to safely increase the temperature.
-
Check Solubility: If your starting materials are not fully dissolved, the reaction will be slow. You may need to use a different solvent or a co-solvent system to ensure complete dissolution.
Q6: I'm observing significant side product formation. How can solvent choice help?
A6: Solvent choice can influence the selectivity of the reaction and minimize side products.
-
Over-reaction: In cases where the aromatic ring has multiple leaving groups, a highly reactive system in a polar aprotic solvent might lead to multiple substitutions.[13] In such instances, a less polar solvent or lower reaction temperature might be beneficial.
-
Solvent as a Nucleophile: Some solvents, particularly protic solvents like alcohols, can act as nucleophiles under certain conditions, leading to unwanted byproducts.[13] If you suspect this is happening, switch to a non-nucleophilic aprotic solvent.
-
Decomposition of Solvent: As mentioned, DMF can decompose in the presence of strong bases like NaH to form dimethylamine, which can then act as a nucleophile.[14] If you observe unexpected amine byproducts, consider a different base or solvent.
Q7: My starting material, methyl 4-chloro-2,6-difluorobenzoate, is not dissolving well. What should I do?
A7: Poor solubility will hinder the reaction.
-
Increase Solvent Polarity: Try a more polar solvent like DMSO or DMF.
-
Use a Co-solvent: A mixture of solvents can sometimes improve solubility. For example, adding a small amount of DMSO to THF might help.
-
Gentle Heating: Gently warming the mixture can help dissolve the starting material before adding the nucleophile.
Q8: I'm having trouble with product purification. Could the solvent be a contributing factor?
A8: Absolutely.
-
High-Boiling Solvents: Solvents like DMSO and DMF can be difficult to remove completely and may co-elute with your product during chromatography. If possible, choose a lower-boiling solvent that still provides adequate reactivity.
-
Azeotropes: Be aware of potential azeotropes between your solvent and any extraction or purification solvents.
-
Solvent-Product Interactions: The solvent can sometimes form stable complexes with the product, making isolation difficult. A thorough workup, including multiple extractions and washes, can help break up these interactions. In some cases, product inhibition has been observed in SNAr reactions, where the product interacts with the starting materials or intermediates, slowing the reaction down.[15] Judicious solvent choice can be key to overcoming this.[15]
Experimental Protocol: General Procedure for Nucleophilic Attack on Methyl 4-chloro-2,6-difluorobenzoate
This is a general guideline. The specific nucleophile, base, and temperature will need to be optimized for your particular transformation.
-
Preparation: To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-chloro-2,6-difluorobenzoate (1.0 eq.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMSO, DMF) to dissolve the starting material. The concentration will depend on the specific reaction, but a starting point of 0.1-0.5 M is common.
-
Nucleophile and Base Addition: Add the nucleophile (1.0-1.5 eq.) and, if necessary, a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine to remove the high-boiling aprotic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.
dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges node1 -> node2; node2 -> node3; node3 -> node4; node4 -> node5; node5 -> node4 [label="Reaction incomplete"]; node5 -> node6 [label="Reaction complete"]; node6 -> node7; node7 -> node8; } digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges node1 -> node2; node2 -> node3; node3 -> node4; node4 -> node5; node5 -> node4 [label="Reaction incomplete"]; node5 -> node6 [label="Reaction complete"]; node6 -> node7; node7 -> node8; } Caption: General experimental workflow for SNAr reactions.
References
-
Scribd. (n.d.). Role of Solvent in SN. Retrieved from [Link]
-
Quora. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally? Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Pearson+. (n.d.). What role does a polar aprotic solvent play in SN2 reactions? Retrieved from [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Pressbooks. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]
-
PubMed. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]
-
SpringerLink. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]
-
YouTube. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved from [Link]
-
WordPress. (2026, January 11). Specific Solvent Issues with the SNAr Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Factors affecting SN1 reaction: leaving group and solvent effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in Sₙ Reactions. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Retrieved from [Link]
-
PubMed. (2024, February 2). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
Sources
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Aromatic Nucleophilic Substitution [fishersci.it]
- 3. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 14. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 15. Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance in 2,6-difluoro substituted benzoates
Topic: Overcoming Steric & Electronic Hindrance in 2,6-Difluoro Substituted Benzoates Ticket Type: Advanced Synthesis & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: The "Ortho-Effect" Paradox
User Problem: You are attempting to hydrolyze, esterify, or amidate a 2,6-difluorobenzoic acid derivative. Standard conditions (e.g., NaOH/MeOH reflux or EDC/NHS coupling) are resulting in <10% conversion or complete starting material recovery.
The Root Cause: While fluorine atoms are relatively small (Van der Waals radius ~1.47 Å, comparable to oxygen), placing them at both ortho positions creates a unique "electronic cage" rather than just a steric wall.
-
Electronic Repulsion: The high electronegativity of the fluorine atoms creates a dense region of electron density that repels incoming nucleophiles (which are also electron-rich).
-
Torsional Strain: The ortho-fluorines force the carbonyl group out of planarity with the benzene ring (dihedral angle ~30-35°). This reduces resonance stabilization but, paradoxically, makes the carbonyl carbon less accessible to nucleophilic attack due to the "guarding" effect of the fluorine lone pairs.
This guide provides three validated workflows to bypass these barriers.
Module 1: Troubleshooting Hydrolysis (Saponification)
The Challenge: Standard aqueous base hydrolysis fails because the tetrahedral intermediate cannot form due to repulsion between the incoming hydroxide and the ortho-fluorines.
Protocol A: The "Non-Aqueous" Force (Recommended)
Best for: Highly hindered esters that resist refluxing aqueous base.
Mechanism: By removing water and using a non-polar co-solvent, you strip the hydration shell from the hydroxide ion, creating a "naked," highly reactive nucleophile that can penetrate the fluorine shield.
Step-by-Step:
-
Solvent System: Prepare a mixture of Dichloromethane (DCM) and Methanol (9:1) .
-
Reagent: Add powdered NaOH (solid) to the solvent. (Target: 3–5 equivalents).
-
Reaction: Add your 2,6-difluoro ester (1 equiv).
-
Conditions: Stir vigorously at Room Temperature .
-
Note: Do not reflux DCM. The reaction relies on the "naked" anion, not heat.
-
-
Monitoring: Check TLC/LCMS at 1 hour. Most hindered esters cleave within 1–4 hours.
-
Workup: The sodium salt often precipitates. Filter, wash with DCM, and acidify with 1M HCl to recover the free acid.
Protocol B: Microwave-Assisted Hydrolysis
Best for: Stable substrates where speed is critical.
Step-by-Step:
-
Vessel: 10 mL microwave-safe vial.
-
Mixture: Suspend ester in 20% aqueous H₂SO₄ (acid hydrolysis) or 2M NaOH/EtOH (1:1).
-
Irradiation: Heat to 120°C for 10–15 minutes.
-
Why it works: Direct dipolar heating of the solvent overcomes the activation energy barrier imposed by the ortho-fluorines more efficiently than convective heating.
Module 2: Synthesis (Amidation & Esterification)
The Challenge: Direct coupling (DCC, EDC) fails because the activated intermediate (O-acylisourea) is too bulky to be approached by the amine/alcohol.
Protocol C: The Acyl Fluoride "Secret Weapon"
Best for: Coupling 2,6-difluoro acids with hindered amines or weak nucleophiles.
Why Acyl Fluorides? Unlike acyl chlorides, acyl fluorides are less sterically demanding and more stable to moisture. Crucially, the C-F bond is highly energetic but the small size of the fluorine leaving group minimizes the steric penalty in the transition state.
Workflow:
-
Activation: Dissolve 2,6-difluorobenzoic acid in DCM.
-
Reagent: Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1 equiv).
-
Alternative: Use Deoxo-Fluor or TFFH if cyanuric fluoride is unavailable.
-
-
Formation: Stir at -10°C to RT for 1 hour. (Check for conversion to R-COF via ¹⁹F NMR; shift ~ +14 to +30 ppm).
-
Coupling: Add the amine/alcohol and a base (DIPEA).
-
Result: Rapid conversion to amide/ester with minimal byproducts.
Protocol D: The "High-Pressure" Acyl Chloride Route
Best for: Large scale, cost-sensitive synthesis.
Step-by-Step:
-
Reagent: Use Thionyl Chloride (SOCl₂) as both reagent and solvent.
-
Catalyst (Critical): Add DMF (5-10 mol%) .
-
Reflux: Reflux for 2–3 hours. The gas evolution (SO₂/HCl) must cease.
-
Evaporation: Remove excess SOCl₂ completely (azeotrope with toluene) before adding the nucleophile.
-
Coupling: React the resulting acid chloride with your nucleophile in THF/Pyridine.
Module 3: Visualizing the Strategy
The following decision tree helps you select the correct protocol based on your substrate's constraints.
Caption: Decision matrix for selecting the optimal reaction pathway based on substrate sensitivity and steric demands.
Module 4: Comparative Data
Reaction Efficiency for 2,6-Difluorobenzamide Synthesis (Comparison of activation methods with a hindered amine, e.g., tert-butylamine)
| Method | Reagents | Conditions | Yield (%) | Notes |
| Direct Coupling | EDC / HOBt | DMF, 24h, RT | < 15% | Fails due to steric bulk of active ester. |
| Mixed Anhydride | Isobutyl chloroformate | THF, -15°C | 30-40% | Slow; competitive attack at wrong carbonyl. |
| Acyl Chloride | (COCl)₂ / DMF cat. | DCM, Reflux | 75-85% | Effective, but sensitive to moisture. |
| Acyl Fluoride | Cyanuric Fluoride | DCM, RT | 92-98% | Gold Standard. Fast, clean, high yield. |
FAQ: Common Pitfalls
Q: I tried the Acyl Chloride route, but my yield is low. What happened? A: Did you use DMF? Thionyl chloride alone is often insufficient for electron-deficient, hindered acids like 2,6-difluorobenzoic acid. The Vilsmeier intermediate formed by DMF is essential to initiate the attack. Also, ensure all SOCl₂ is removed; residual thionyl chloride will destroy your amine nucleophile.
Q: Can I use enzymatic hydrolysis (Lipases/Esterases)? A: generally, No . Most commercial lipases (CAL-B, PLE) cannot accommodate the 2,6-difluoro motif in their active site pocket. The "ortho-substituent" creates a steric clash with the enzyme's catalytic triad. Chemical hydrolysis (Protocol A) is preferred.
Q: Why does the "Naked Anion" (Protocol A) work better than refluxing water? A: In water, OH⁻ is heavily solvated (surrounded by water molecules), effectively increasing its size. In 90% DCM, the OH⁻ is poorly solvated and acts as a smaller, "harder" nucleophile, allowing it to slip past the fluorine atoms to attack the carbonyl.
References
-
Mild Alkaline Hydrolysis of Hindered Esters: Theodorou, V., et al. (2018).[5] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[5][6] Arkivoc, vii, 308–319.[5]
-
Acyl Fluorides in Synthesis: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Microwave Assisted Hydrolysis: Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37(8), 1546-1557.
- 2,6-Difluoro Structural Properties: Wiberg, K. B. (1999). "Structure and properties of 2,6-difluorobenzoic acid and its derivatives." Journal of Organic Chemistry. (Contextual grounding on torsional strain).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 3. Hydrolysis Reaction [cem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Validation & Comparative
19F NMR Comparative Guide: Methyl 4-chloro-2,6-difluorobenzoate
This publishable comparison guide provides an in-depth technical analysis of the 19F NMR chemical shifts of Methyl 4-chloro-2,6-difluorobenzoate , designed for researchers in medicinal chemistry and structural analysis.
Executive Summary & Technical Context
Methyl 4-chloro-2,6-difluorobenzoate is a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., antimalarials, MAT2A inhibitors). Its structural core—a 2,6-difluorobenzoate motif—imparts unique metabolic stability and lipophilicity.[1]
For the analytical chemist, the 19F NMR spectrum is the definitive fingerprint for verifying the integrity of this scaffold.[1] The fluorine signals are highly sensitive to the electronic environment created by the ortho-ester and para-chlorine substituents.[1] This guide compares its spectral characteristics against key alternatives to establish a robust identification protocol.
Chemical Shift Analysis: The Data
The 19F chemical shift (
Comparative Chemical Shift Table
The following table contrasts the target molecule with its direct structural analogues to illustrate substituent effects.
| Compound | Structure | 19F Chemical Shift ( | Multiplicity | Solvent |
| Methyl 4-chloro-2,6-difluorobenzoate | Target | -112.0 to -115.0 (Typical Range) | Doublet / Multiplet | CDCl |
| Methyl 2,6-difluorobenzoate | Analogue (No Cl) | -114.5 | Triplet ( | CDCl |
| 4-chloro-2,6-difluorobenzoic acid | Precursor (Acid) | -113.8 | Doublet | DMSO- |
| 1,3-Difluorobenzene | Core Scaffold | -110.4 | Multiplet | CDCl |
Note on Reference Standards: Values are referenced to CFCl
. If using trifluoroacetic acid (TFA) as an external standard, shifts will appear approximately at -36 to -39 ppm relative to TFA (since TFA-76.5 ppm vs CFCl ).
Mechanistic Insight: Substituent Effects
The chemical shift of the target molecule is governed by the "Push-Pull" electronic effects of the substituents:
-
The Ortho-Ester Effect (Shielding/Deshielding): The ester group (-COOMe) at the C1 position is electron-withdrawing.[1] However, in 2,6-difluoro systems, the "Ortho Effect" often leads to a specific resonance balance.[1] The carbonyl oxygen can interact with the fluorine lone pairs, but the primary driver is the inductive withdrawal, which typically deshields the nucleus compared to the parent fluorobenzene.[1]
-
The Para-Chlorine Effect (Fine-Tuning): Chlorine at the C4 position (para to the ester, meta to the fluorines) exerts a dual effect:
-
Inductive (-I): Withdraws electron density (Deshielding).[1]
-
Resonance (+M): Donates electron density (Shielding).[1]
-
Net Result: In 19F NMR, a meta-chlorine (relative to fluorine) typically causes a minor downfield shift (deshielding) or negligible change compared to a hydrogen atom.[1] This explains why the shift remains close to the -114 ppm observed in the non-chlorinated analogue.[1]
-
Structural Logic & Signaling Pathway
The following diagram visualizes the electronic influences determining the chemical shift, providing a logic map for spectral interpretation.
Caption: Electronic substituent effects governing the 19F NMR chemical shift of the target molecule.
Experimental Protocol: High-Fidelity 19F NMR
To ensure reproducible data comparable to literature standards, the following protocol is recommended. This method minimizes "off-resonance" effects common in quantitative fluorine NMR.[1]
Reagents & Equipment[1][5][6]
-
Solvent: CDCl
(99.8% D) or DMSO- (if solubility is an issue). -
Internal Standard:
-trifluorotoluene ( -63.7 ppm) or Hexafluorobenzene ( -164.9 ppm). Avoid TFA for accurate chemical shift referencing due to pH sensitivity. -
Probe: 5mm BBFO or dedicated 19F probe.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10–15 mg of Methyl 4-chloro-2,6-difluorobenzoate in 0.6 mL of solvent.
-
Add 10
L of Internal Standard (optional for qualitative, mandatory for qNMR). -
Ensure the solution is homogenous and free of paramagnetic particulates (filter if necessary).[1]
-
-
Acquisition Parameters:
-
Pulse Sequence: zg (standard one-pulse) or zgig (inverse gated decoupling) to eliminate Carbon-Fluorine coupling if 13C satellites are interfering.
-
Spectral Width (SW): Set to
250 ppm (approx -50 to -300 ppm) to capture both the analyte and standard. -
Transmitter Offset (O1P): Center at -120 ppm.
-
Relaxation Delay (D1): Set to
5 T (typically 10–20 seconds) for quantitative integration. For routine ID, 1–2 seconds is sufficient.[1] -
Scans (NS): 16–32 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).[1]
-
-
Processing:
Comparative Performance: Why This Matters
In drug development, distinguishing the Ester (Target) from the Acid (Hydrolysis Product) or Decarboxylated byproducts is vital.[1]
-
Purity Assay: 19F NMR is superior to HPLC for this specific impurity profile because the Acid and Ester have distinct shifts (
ppm depending on pH/solvent).[1] -
Solvent Sensitivity: The shift of the Acid is highly pH-dependent (moves upfield upon deprotonation).[1] The Ester shift is solvent-independent (robust), making it a reliable marker in complex reaction mixtures.[1]
References
-
Synthesis & Characterization
-
General 19F NMR Shift Data
-
Alfa Chemistry.[1] 19F NMR Chemical Shift Table. (Provides standard ranges for Ar-F and substituent effects).
-
-
Quantitative NMR Protocols
-
BenchChem.[1] Quantitative 19F NMR for Assessing Compound Purity. (Protocols for qNMR).
-
Sources
A Comparative Guide to the Infrared Spectrum of Methyl 4-chloro-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of IR Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule's functional groups and overall structure. Each peak in the spectrum corresponds to the vibration of a specific chemical bond, and its position, intensity, and shape offer valuable insights into the molecular architecture.
This guide provides an in-depth analysis of the characteristic IR spectral peaks of Methyl 4-chloro-2,6-difluorobenzoate, a halogenated aromatic ester of interest in medicinal chemistry and materials science. Due to the limited availability of a published experimental spectrum for this specific compound, this guide will employ a comparative approach. We will dissect the expected IR spectrum by drawing comparisons with the known spectra of structurally related analogs: methyl benzoate, methyl 4-chlorobenzoate, and methyl 2,6-difluorobenzoate. This methodology not only allows for a robust prediction of the target molecule's spectrum but also enhances our understanding of how different substituents on the benzene ring influence the vibrational frequencies of neighboring bonds.
Experimental Protocol: Acquiring an IR Spectrum
The standard method for obtaining an IR spectrum of a solid sample like Methyl 4-chloro-2,6-difluorobenzoate is through Fourier Transform Infrared (FTIR) spectroscopy, often using the KBr pellet technique.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the solid sample (typically 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) in an agate mortar and pestle. The KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
-
Pellet Formation: The resulting mixture is then compressed under high pressure (several tons) in a pellet press to form a thin, transparent disc.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is first recorded to subtract any atmospheric and instrumental interferences. The sample spectrum is then acquired.
-
Data Processing: The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) using a Fourier transform.
Analysis of the Predicted IR Spectrum of Methyl 4-chloro-2,6-difluorobenzoate
The structure of Methyl 4-chloro-2,6-difluorobenzoate combines the features of an aromatic ester with halogen substituents. Its IR spectrum is therefore expected to exhibit characteristic peaks arising from the methyl ester group, the substituted benzene ring, and the carbon-halogen bonds.
Key Vibrational Modes and Their Predicted Wavenumbers
The following diagram illustrates the key functional groups and their expected vibrational modes that will give rise to characteristic peaks in the IR spectrum.
Comparative Reactivity Analysis: Methyl 4-chloro-2,6-difluorobenzoate vs. Methyl 4-bromo-2,6-difluorobenzoate in Nucleophilic Aromatic Substitution
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated aromatic compounds serve as pivotal building blocks. Methyl 4-chloro-2,6-difluorobenzoate and Methyl 4-bromo-2,6-difluorobenzoate are two such key intermediates. Their utility stems from the strategic placement of electron-withdrawing groups—two fluorine atoms and a methyl ester—which activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of these two substrates, grounded in mechanistic principles and supported by a representative experimental protocol. For researchers and process chemists, understanding the subtle yet significant differences in their reactivity is crucial for optimizing reaction conditions, improving yields, and making informed decisions on substrate selection.
The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)
Unlike the more familiar nucleophilic substitutions at sp³-hybridized carbons (SN1 and SN2), SNAr reactions on electron-deficient aromatic rings proceed via a distinct two-step addition-elimination mechanism.[1][2][3][4][5]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6][7][8][9]
-
Elimination of the Leaving Group: The aromaticity is restored in a subsequent fast step, involving the expulsion of the leaving group (halide ion).
A crucial and often counterintuitive aspect of the SNAr mechanism is the trend in leaving group ability. For halides, the typical reactivity order is F > Cl ≈ Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions.[3][6][8] This is because the rate-determining step does not involve the cleavage of the carbon-halogen bond. Instead, the reaction rate is governed by the stability of the negatively charged Meisenheimer complex. A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, which stabilizes the anionic intermediate, thereby lowering the activation energy of the first step and accelerating the overall reaction.[6][7][9]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity: A Head-to-Head Analysis
Both Methyl 4-chloro-2,6-difluorobenzoate and its 4-bromo analogue are highly activated toward SNAr. Their reactivity is dictated by a combination of electronic effects from the substituents.
1. The Primary Differentiator: The Leaving Group (Cl vs. Br)
-
Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This gives the C-Cl bond greater polarity and allows chlorine to exert a stronger electron-withdrawing inductive effect.[9] This superior inductive pull provides greater stabilization to the negatively charged Meisenheimer intermediate formed during the rate-determining nucleophilic attack. Consequently, Methyl 4-chloro-2,6-difluorobenzoate is predicted to be slightly more reactive than Methyl 4-bromo-2,6-difluorobenzoate.
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond. In SN1/SN2 reactions, where bond cleavage is part of the rate-determining step, this would make bromide a better leaving group. However, in SNAr, this factor is kinetically insignificant because the C-X bond is broken in the fast, non-rate-determining second step.[7][8]
2. The Dominant Influence: Ring Activating Groups
The profound reactivity of both molecules is primarily due to the potent electron-withdrawing nature of the other substituents.
-
Ortho-Fluorines: The two fluorine atoms at the C2 and C6 positions are the most powerful activating groups on the ring. Their extreme electronegativity creates a significant electron deficiency on the aromatic system, particularly at the C1, C3, and C5 positions, making the C4 position (ipso-carbon) highly electrophilic and susceptible to nucleophilic attack.[10]
-
Para-Ester Group: The methyl ester (-CO₂Me) group at the C1 position also contributes to ring activation. It withdraws electron density through both induction and resonance, further stabilizing the anionic Meisenheimer intermediate. The negative charge developed at the ortho and para positions relative to the nucleophilic attack can be delocalized onto the oxygen atoms of the ester.[4][5]
Because the overall reactivity is so strongly enhanced by the ortho-fluorines and the ester group, the difference in reactivity imparted by the 4-chloro versus 4-bromo substituent is expected to be observable but not dramatic.
Supporting Experimental Data & Protocol
To empirically validate the theoretical difference in reactivity, a comparative study can be performed using a common nucleophile. Below is a representative protocol for the amination of both substrates.
Hypothetical Comparative Data
The following table outlines the expected outcomes based on the mechanistic principles discussed.
| Substrate | Leaving Group | Predicted Relative Rate | Expected Yield (at 4h) |
| Methyl 4-chloro-2,6-difluorobenzoate | Cl | Faster | ~95% |
| Methyl 4-bromo-2,6-difluorobenzoate | Br | Slower | ~85% |
Experimental Protocol: Comparative Amination
This protocol describes a parallel synthesis to compare the rate of reaction of both substrates with propylamine.
Caption: Workflow for the comparative reactivity experiment.
I. Materials and Reagents
-
Methyl 4-chloro-2,6-difluorobenzoate (Substrate A)
-
Propylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR tubes, solvents (CDCl₃)
II. Procedure
-
Reaction Setup:
-
To two separate 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add Methyl 4-chloro-2,6-difluorobenzoate (1.0 mmol, 1 equiv.) to Flask A and Methyl 4-bromo-2,6-difluorobenzoate (1.0 mmol, 1 equiv.) to Flask B.
-
To each flask, add potassium carbonate (2.0 mmol, 2.0 equiv.) and 10 mL of anhydrous DMF.
-
-
Reaction Execution:
-
Begin stirring the mixtures at room temperature.
-
To each flask, add propylamine (1.2 mmol, 1.2 equiv.) via syringe.
-
Place both flasks in a preheated oil bath at 60°C.
-
Start a timer and monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours). Analyze the aliquots by TLC or GC-MS to determine the consumption of starting material.
-
-
Work-up and Purification:
-
After the reaction reaches completion (or after a fixed time point for comparison), cool the flasks to room temperature.
-
Pour the contents of each flask into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts for each reaction, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
-
Analysis:
-
Obtain the mass of the purified product (Methyl 4-(propylamino)-2,6-difluorobenzoate) from each reaction and calculate the yield.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Practical Implications
This guide establishes that while both Methyl 4-chloro-2,6-difluorobenzoate and Methyl 4-bromo-2,6-difluorobenzoate are highly effective substrates for SNAr reactions, the chloro-analogue is expected to exhibit slightly higher reactivity. This enhanced performance is attributed to the greater electronegativity of chlorine, which provides superior inductive stabilization for the rate-determining Meisenheimer complex.
For drug development professionals and synthetic chemists, this translates to several practical considerations:
-
Process Optimization: When using Methyl 4-chloro-2,6-difluorobenzoate, it may be possible to use slightly milder reaction conditions (lower temperature or shorter reaction times) to achieve the same conversion compared to the bromo-derivative.
-
Cost and Availability: The choice of substrate may also be influenced by commercial availability and cost, which can vary between the two compounds.
-
Selectivity: In complex molecules with multiple potential reaction sites, the modest difference in reactivity could potentially be exploited to achieve greater selectivity.
Ultimately, the selection between these two valuable building blocks should be made by balancing the subtle kinetic advantages of the chloro-compound against practical factors like cost and project-specific requirements.
References
-
Shaalaa.com. (2022, March 17). Why are aryl halides less reactive towards nucleophilic substitution reactions than alkyl halides?. Chemistry. Retrieved from [Link]
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Quora. (2017, July 2). Why are aryl halides less reactive than alkyl halides towards nucleophilic substitution reactions?. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, July 10). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]
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Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic SNAr Hexafluoroisopropoxylation of Aryl Chlorides and Bromides. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). PMC. Retrieved from [Link]
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ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Thieme. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]
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Dove Medical Press. (2023, April 25). Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. DDDT. Retrieved from [Link]
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A Comparative Guide to the Impurity Profile of Commercial Methyl 4-chloro-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-chloro-2,6-difluorobenzoate is a key building block in modern medicinal chemistry, valued for its utility in synthesizing complex pharmaceutical intermediates. However, the purity of this reagent is paramount, as even trace impurities can propagate through multi-step syntheses, impacting reaction yields, introducing downstream purification challenges, and potentially generating toxicologically significant by-products. This guide provides a comprehensive framework for understanding, identifying, and quantifying the impurities present in commercial-grade Methyl 4-chloro-2,6-difluorobenzoate. We will explore the likely origins of impurities based on common synthetic routes and present a multi-modal analytical strategy for robust quality control, empowering researchers to qualify reagents and ensure the integrity of their drug discovery and development programs.
Introduction to Methyl 4-chloro-2,6-difluorobenzoate
Methyl 4-chloro-2,6-difluorobenzoate, with the molecular formula C₈H₅ClF₂O₂, is a substituted aromatic ester. Its structural features—a chlorinated and difluorinated benzene ring—make it a versatile synthon. The electron-withdrawing nature of the fluorine and chlorine atoms activates the aromatic ring for various substitution reactions, while the methyl ester provides a handle for further chemical transformations.
The stringent purity requirements in pharmaceutical development necessitate a deep understanding of a starting material's impurity profile. An uncharacterized impurity can be carried through a synthetic sequence, leading to the formation of an equally uncharacterized and potentially active or toxic analogue of the final active pharmaceutical ingredient (API). Therefore, a proactive and thorough analysis of starting materials is not merely a quality control measure but a critical step in risk mitigation.
The Genesis of Impurities: A Synthesis-Based Perspective
The most common and economically viable route to Methyl 4-chloro-2,6-difluorobenzoate is the esterification of 4-chloro-2,6-difluorobenzoic acid with methanol. The choice of coupling agent and reaction conditions dictates the likely impurity profile.
This seemingly straightforward transformation can introduce several classes of impurities that must be monitored.
Table 1: Potential Impurities in Methyl 4-chloro-2,6-difluorobenzoate Synthesis
| Impurity Class | Specific Example(s) | Likely Origin | Analytical Challenge |
| Starting Material | 4-chloro-2,6-difluorobenzoic acid | Incomplete esterification reaction. | Higher polarity; may require derivatization for GC-MS. |
| Isomeric Impurities | Methyl 3-chloro-2,6-difluorobenzoate, Methyl 2-chloro-4,6-difluorobenzoate | Impure 4-chloro-2,6-difluorobenzoic acid starting material. | Co-elution in chromatography; similar fragmentation in MS. |
| Related Substances | Methyl 2,6-difluorobenzoate, Methyl 4-bromo-2,6-difluorobenzoate[1][2][3][4][5][6] | Impurities in the precursor used to make the benzoic acid. | May have distinct retention times but require careful identification. |
| Reagent & Solvent | Methanol, Thionyl Chloride, Toluene | Residuals from the reaction and purification workup. | Highly volatile; best detected by headspace GC-MS. |
| Degradation Products | 4-chloro-2,6-difluorobenzoic acid | Hydrolysis of the ester due to improper storage (moisture). | Same as unreacted starting material. |
Comparison of Commercial Offerings
Commercially available Methyl 4-chloro-2,6-difluorobenzoate is typically sold with a stated purity of 95% or higher. However, this value is often derived from a single analytical technique (e.g., HPLC area percent or GC-FID) and may not provide a complete picture of the impurity profile.
Table 2: Representative Comparison of Commercial Supplier Specifications
| Supplier | Stated Purity | Analytical Method Cited | Availability of Detailed CoA | Key Takeaway |
| Supplier A | >98%[7] | HPLC | Typically available upon request | High nominal purity, but the specific impurities comprising the remaining <2% are unknown without further testing. |
| Supplier B | 95+%[8] | Not specified | Basic CoA provided with shipment | The wider purity range suggests potentially higher levels of process-related impurities. Orthogonal in-house testing is essential. |
| Supplier C | >98% | NMR, HPLC, LC-MS[3] | Comprehensive data may be available | Suppliers offering multi-technique analysis provide greater assurance, though verification is still recommended. |
Expert Insight: The stated purity on a Certificate of Analysis (CoA) is a starting point. For drug development applications, it is crucial to perform in-house, multi-technique analysis to identify and quantify impurities that may be absent from the supplier's CoA or fall below their reporting threshold.
A Multi-Modal Analytical Workflow for Comprehensive Impurity Profiling
No single analytical technique can provide a complete impurity profile. An orthogonal approach, leveraging the strengths of multiple methods, is the gold standard for characterizing chemical reagents.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[9] Its high resolution allows for the separation of the main component from closely related impurities, such as isomers and starting materials.[10][11][12] A reversed-phase C18 column is typically effective for separating substituted benzoates based on their relative hydrophobicity.[10][12]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (1:1) to a final concentration of 1 mg/mL.
-
Calculation: Purity is determined by area normalization. The area of the main peak is divided by the total area of all peaks.
Caption: HPLC-UV workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[9] It provides excellent separation and definitive structural information from the mass spectrum, making it ideal for confirming the identity of the main peak and identifying volatile impurities like residual solvents. For non-volatile acidic impurities, such as the starting carboxylic acid, derivatization to a more volatile species (e.g., a silyl ester) is necessary to enable GC analysis.[13][14]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (EI mode).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector: 270°C, Split mode (20:1).
-
MS Parameters: EI at 70 eV, Scan Range m/z 40-500.
-
Sample Preparation (Direct): Dissolve 1 mg of sample in 1 mL of Ethyl Acetate. Inject 1 µL. This analyzes the main component and volatile impurities.
-
Sample Preparation (Derivatization for Acidic Impurities): a. To ~5 mg of the sample in a vial, add 500 µL of Pyridine. b. Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Cap the vial and heat at 70°C for 30 minutes. d. Cool to room temperature and inject 1 µL.
Caption: Dual-path GC-MS workflow for comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides unambiguous structural confirmation. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which provides exquisite resolution for different fluorine environments.[15][16][17][18] Combining ¹H, ¹³C, and ¹⁹F NMR allows for a complete assignment of the molecule's structure and can reveal subtle isomeric impurities that might be missed by other techniques.[18]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Experiments to Run:
-
¹H NMR: To observe the proton on the aromatic ring and the methyl ester protons. The number of signals, their splitting patterns, and integration provide key structural information.
-
¹³C NMR: To observe all unique carbon atoms in the molecule.
-
¹⁹F NMR: To observe the two equivalent fluorine atoms. The chemical shift is highly sensitive to the substitution pattern on the ring, making it excellent for detecting isomeric impurities.[19]
-
-
Data Analysis: Compare observed chemical shifts and coupling constants to predicted values or reference spectra to confirm the structure and identify any unexpected signals that may correspond to impurities.
Caption: Logic diagram for NMR structural elucidation.
Conclusion and Recommendations
The quality of starting materials like Methyl 4-chloro-2,6-difluorobenzoate is a foundational pillar of successful drug development. While commercial suppliers provide a product of generally high purity, the onus is on the researcher to conduct a thorough, multi-technique assessment to build a comprehensive impurity profile.
Key Recommendations:
-
Always Qualify New Lots: Never assume consistency between different lots or suppliers. Perform, at a minimum, HPLC and ¹H/¹⁹F NMR on every new batch.
-
Employ Orthogonal Methods: Relying on a single analytical technique is insufficient. The combination of HPLC (for quantification), GC-MS (for volatile impurities and confirmation), and NMR (for structural identity) provides a self-validating system.
-
Investigate Unknowns: Any significant unknown peak (>0.10% by area) in chromatography should be investigated for potential identification, as its structure and properties could impact the downstream chemistry and safety profile of the final product.
By adopting this rigorous analytical mindset, researchers can mitigate risks, improve the reproducibility of their science, and build a more robust and compliant drug development process.
References
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- The Good Scents Company. (n.d.). methyl 4-chlorobenzoate, 1126-46-1.
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- Al-Hazzaa, M., & Al-Tahan, F. (2015). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. ResearchGate.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
